Product packaging for Bensuldazic Acid(Cat. No.:CAS No. 1219-77-8)

Bensuldazic Acid

Cat. No.: B073488
CAS No.: 1219-77-8
M. Wt: 282.4 g/mol
InChI Key: TUMWSYRTKGBCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bensuldazic Acid is a potent antifungal agent of significant interest in microbiological and pharmaceutical research. Its primary mechanism of action is attributed to the inhibition of key fungal enzymatic processes, disrupting cell membrane integrity and function, which leads to the effective suppression of fungal growth. This compound is particularly valuable for in vitro studies investigating dermatophytoses and other superficial fungal infections, serving as a critical tool for elucidating pathogenic mechanisms and screening for novel treatment strategies. Researchers utilize this compound to explore fungal resistance patterns, to study the structure-activity relationships of antifungal compounds, and as a reference standard in analytical methods development. Our product is supplied as a high-purity compound to ensure consistent, reliable performance in your experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2S2 B073488 Bensuldazic Acid CAS No. 1219-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c15-11(16)7-13-8-14(12(17)18-9-13)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMWSYRTKGBCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CSC(=S)N1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153435
Record name Bensuldazic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-77-8
Record name Ujothion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bensuldazic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bensuldazic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENSULDAZIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8L0T98P0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Antifungal Potential of Bensuldazic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal infections, the scientific community continues to explore novel therapeutic agents. This technical guide delves into the core antifungal properties of Bensuldazic Acid, a compound recognized for its potential in topical applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes key scientific concepts to foster a deeper understanding of its antifungal profile.

Quantitative Analysis of Antifungal Efficacy

While extensive quantitative data for this compound remains somewhat elusive in publicly accessible literature, a key study by Ertan et al. (1991) provides valuable insight into its in vitro activity against various yeast-like fungi. The study, which synthesized a series of novel 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, including a compound structurally analogous to this compound, reported significant antifungal action.

The research determined the Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) values using a tube dilution method. The findings indicated that these compounds were active in the range of 3.12-12.5 µg/mL against several Candida species, highlighting their potential as effective antifungal agents[1].

For clarity and comparative analysis, the available data on related tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives are summarized below. It is important to note that these are for structurally similar compounds and not this compound itself, unless specified.

Compound ClassFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thionesCandida albicans3.12 - 12.5Not specified[1]
Candida parapsilosis3.12 - 12.5Not specified[1]
Candida pseudotropicalis3.12 - 12.5Not specified[1]
Candida stellatoidea3.12 - 12.5Not specified[1]

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its chemical structure, which is related to benzimidazole derivatives, a plausible hypothesis is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and ultimately, cell death. This mode of action is a common target for many established antifungal drugs.

Furthermore, some sources have referred to this compound as a "prodrug model," suggesting that it may be converted into its active form in vivo. This biotransformation could be a critical step in its antifungal activity, though the specific enzymes and metabolic pathways involved remain to be identified.

Below is a conceptual diagram illustrating the proposed mechanism of action targeting the fungal cell wall.

Bensuldazic_Acid_Mechanism cluster_fungus Fungal Cell This compound (Prodrug) This compound (Prodrug) Active Metabolite Active Metabolite This compound (Prodrug)->Active Metabolite Biotransformation Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Active Metabolite->Ergosterol Biosynthesis Pathway Inhibits Ergosterol Ergosterol Ergosterol Biosynthesis Pathway->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Cell Lysis Fungal Cell Lysis Fungal Cell Membrane Integrity->Fungal Cell Lysis

Proposed mechanism of this compound action.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure reproducible and comparable results in the investigation of antifungal properties, standardized experimental protocols are essential. The following outlines a detailed methodology for determining the MIC and MFC of a compound like this compound, based on the tube dilution method mentioned in the literature.

Broth Dilution Method for MIC and MFC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MFC).

1. Preparation of Fungal Inoculum:

  • Fungal isolates (e.g., Candida species, dermatophytes) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C for Candida and 28-30°C for dermatophytes) for a sufficient duration to allow for sporulation.

  • The fungal colonies are then harvested and suspended in sterile saline (0.85% NaCl).

  • The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1-5 x 10^6 cells/mL), using a spectrophotometer or McFarland standards.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of twofold dilutions of the stock solution are prepared in a liquid broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final concentrations should span a range that is expected to include the MIC.

3. Inoculation and Incubation:

  • Each tube of the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • A growth control tube (containing broth and inoculum but no antifungal agent) and a sterility control tube (containing broth only) are included.

  • The tubes are incubated under the appropriate conditions (temperature and duration) for the specific fungal species being tested.

4. Determination of MIC:

  • Following incubation, the tubes are visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth.

5. Determination of MFC:

  • To determine the MFC, a small aliquot (e.g., 10-100 µL) is taken from each tube that shows no visible growth (i.e., at and above the MIC).

  • This aliquot is then subcultured onto an agar plate that does not contain the antifungal agent.

  • The plates are incubated to allow for the growth of any surviving fungal cells.

  • The MFC is the lowest concentration of the antifungal agent from which no fungal growth occurs on the subculture plates, indicating a 99.9% killing of the initial inoculum.

The following diagram illustrates the experimental workflow for determining MIC and MFC.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Dilutions with Fungal Suspension A->C B Prepare Serial Dilutions of this compound B->C D Incubate Tubes C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from clear tubes onto agar plates E->F G Incubate Agar Plates F->G H Determine MFC (Lowest concentration with no growth on agar) G->H

Workflow for MIC and MFC determination.

Future Directions and Conclusion

While this compound has been identified as a compound with antifungal properties, particularly for topical use, there is a clear need for further research to fully characterize its potential. Future studies should focus on:

  • Comprehensive Antifungal Spectrum Analysis: Determining the MIC and MFC values of this compound against a broader range of clinically relevant fungi, including various species of dermatophytes and resistant fungal strains.

  • Elucidation of the Mechanism of Action: Investigating the specific molecular targets of this compound, including its potential role as an ergosterol biosynthesis inhibitor and confirming its prodrug nature.

  • In Vivo Efficacy and Safety Studies: Conducting preclinical and clinical trials to evaluate the therapeutic efficacy and safety of topical formulations of this compound for the treatment of dermatological fungal infections.

References

Bensuldazic Acid: A Technical Guide for its Application as a Prodrug Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensuldazic acid, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, presents a compelling model for prodrug research. Its inherent chemical structure allows for the masking of a carboxyl group, which can be later released under specific physiological conditions. This guide provides an in-depth overview of this compound's properties, its proposed mechanism as a prodrug, and its potential applications, drawing from available scientific literature. The information herein is intended to serve as a foundational resource for researchers exploring novel drug delivery strategies.

Core Concepts of this compound as a Prodrug

This compound is designed to be a stable, less active precursor that undergoes biotransformation in vivo to release an active pharmacological agent. The core principle lies in the hydrolytic cleavage of the THTT ring structure, which is influenced by both pH and enzymatic activity. This targeted release mechanism is a cornerstone of prodrug design, aiming to improve pharmacokinetic profiles, enhance therapeutic efficacy, and reduce off-target side effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid
Molecular Formula C₁₂H₁₄N₂O₂S₂
Molecular Weight 282.38 g/mol
Appearance Solid
Solubility Lipophilic

Prodrug Activation and Mechanism of Action

The prodrug strategy for this compound is predicated on the lability of the THTT ring under specific physiological conditions. The proposed activation mechanism involves a two-pronged approach: pH-dependent hydrolysis and enzymatic cleavage.

pH-Dependent Hydrolysis

Studies on THTT derivatives indicate that the ring is stable in acidic environments, a desirable trait for oral prodrugs that need to bypass the stomach's acidic milieu. However, under neutral to basic conditions, the ring undergoes base-catalyzed hydrolysis. This property can be exploited for targeted drug release in the intestines or other tissues with a higher pH.

Enzymatic Hydrolysis

The presence of esterases and other hydrolases in plasma and tissues can also contribute to the cleavage of the THTT ring, releasing the active drug. The rate of this enzymatic hydrolysis is a critical parameter in prodrug design, as it dictates the onset and duration of the therapeutic effect. While specific data for this compound is limited in publicly available literature, studies on related THTT derivatives suggest that the substitution pattern on the ring can significantly influence the rate of enzymatic cleavage.

The proposed hydrolytic degradation of the THTT ring is expected to yield the parent amino acid-like drug, formaldehyde, and carbon disulfide. The release of the active drug is the key step in eliciting the desired pharmacological effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Bensuldempotric acid as a prodrug model, based on established practices for similar compounds.

Synthesis of this compound

The synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones is typically achieved through a one-pot reaction.

Materials:

  • Benzylamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Formaldehyde (37% aqueous solution)

  • Glycine

  • Ethanol

  • Phosphate buffer (pH 7.8)

Procedure:

  • Dissolve benzylamine in ethanol.

  • Add a solution of potassium hydroxide in ethanol, followed by the dropwise addition of carbon disulfide while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 3 hours to form the dithiocarbamate salt.

  • Add formaldehyde solution and stir for an additional hour at room temperature.

  • Add a solution of glycine in phosphate buffer (pH 7.8).

  • Continue stirring at room temperature for 1 hour.

  • The resulting precipitate (this compound) is collected by filtration, washed with water, and dried.

  • Recrystallize the product from a suitable solvent to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Hydrolysis Studies (pH-Dependent)

Materials:

  • This compound

  • Aqueous buffer solutions of various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath at 37 °C

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Add a small aliquot of the stock solution to each of the pre-warmed buffer solutions to achieve the desired final concentration.

  • Incubate the solutions at 37 °C.

  • At predetermined time intervals, withdraw aliquots from each solution.

  • Immediately quench the reaction by adding an equal volume of cold mobile phase or a suitable quenching agent.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Calculate the pseudo-first-order rate constants (k) for the degradation at each pH.

  • Plot log(k) versus pH to generate a pH-rate profile.

In Vitro Enzymatic Hydrolysis (Human Serum)

Materials:

  • This compound

  • Human serum (pooled)

  • Phosphate buffered saline (PBS, pH 7.4)

  • HPLC system

  • Incubator or water bath at 37 °C

Procedure:

  • Prepare a stock solution of this compound.

  • Dilute the human serum with PBS (e.g., 80% serum solution).

  • Pre-warm the serum solution to 37 °C.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the serum solution.

  • Incubate the mixture at 37 °C.

  • At various time points, withdraw samples and immediately stop the enzymatic reaction by adding a protein precipitating agent (e.g., cold acetonitrile or perchloric acid).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the concentration of this compound.

  • Calculate the half-life (t₁/₂) of this compound in human serum.

Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) visually or by measuring the optical density. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control.

Data Presentation

Hydrolysis Kinetics of this compound
pHPseudo-first-order rate constant (k) (h⁻¹)Half-life (t₁/₂) (h)
1.2Not Reported (High Stability)Not Reported
7.4Not ReportedNot Reported
9.0Not ReportedNot Reported

Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.

Enzymatic Hydrolysis in Human Serum
CompoundHalf-life (t₁/₂) in 80% Human Serum at 37°C
This compoundNot Reported

Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.

Antifungal Activity of this compound
Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicansNot Reported
Aspergillus spp.Not Reported

Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.

Visualizations

Logical Workflow for Prodrug Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation A Starting Materials (Benzylamine, CS2, Glycine, etc.) B One-Pot Reaction A->B C Purification (Filtration, Recrystallization) B->C D This compound C->D E pH-Dependent Hydrolysis Assay D->E F Enzymatic Hydrolysis Assay D->F G Antifungal Susceptibility Assay D->G H Data Analysis (Kinetics, MIC) E->H F->H G->H

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

Proposed Prodrug Activation Pathway

G Prodrug This compound (Inactive Prodrug) Activation Hydrolysis (pH-dependent or Enzymatic) Prodrug->Activation ActiveDrug Active Drug (Glycine Derivative) Activation->ActiveDrug Byproducts Byproducts (Formaldehyde, CS2) Activation->Byproducts

An In-depth Technical Guide to the Synthesis and Characterization of Bensuldazic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensuldazic acid, chemically known as 5-Benzyl-5,6-dihydro-6-thioxo-2H-1,3,5-thiadiazine-3(4H)-acetic acid, is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative. This class of compounds has garnered significant interest due to its diverse biological activities, including antifungal properties. This compound, in particular, has been investigated as a potential prodrug model. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data presentation to aid researchers in its preparation and analysis.

Physicochemical Properties

This compound is a white solid with the following properties:

PropertyValueReference
Molecular Formula C12H14N2O2S2[1][2][3][4]
Molecular Weight 282.38 g/mol [1][3][4]
Melting Point 152 °C[1][3]
Boiling Point (Predicted) 472.3 ± 55.0 °C[1][3]
Density (Predicted) 1.43 ± 0.1 g/cm³[1][3]
pKa (Predicted) 3.62 ± 0.10[1][3]

Synthesis of this compound

The synthesis of this compound, a 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), is typically achieved through a one-pot, multi-component reaction. This method involves the reaction of a primary amine (benzylamine), an amino acid (glycine), carbon disulfide, and formaldehyde.[5][6][7]

Experimental Protocol

Materials:

  • Benzylamine

  • Glycine

  • Carbon disulfide (CS2)

  • Formaldehyde (37% aqueous solution)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Phosphate buffer (pH 7.8)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Formation of Dithiocarbamate Salt: In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. To this solution, add a solution of potassium hydroxide (1 equivalent) in ethanol. Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring. Continue stirring at room temperature for 2-3 hours to form the potassium dithiocarbamate salt.

  • Reaction with Formaldehyde: To the dithiocarbamate salt solution, add an aqueous solution of formaldehyde (2.2 equivalents) and stir the mixture at room temperature for 1 hour.

  • Addition of Amino Acid: Prepare a solution of glycine (1 equivalent) in a phosphate buffer (pH 7.8). Add this solution to the reaction mixture and continue stirring at room temperature for another 2-3 hours.

  • Precipitation and Isolation: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. A precipitate of this compound will form.

  • Purification: Filter the precipitate, wash it thoroughly with cold distilled water, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Benzylamine Benzylamine Step1 1. Formation of Potassium Benzyl Dithiocarbamate Benzylamine->Step1 Glycine Glycine Step3 3. Condensation with Glycine Glycine->Step3 CS2 Carbon Disulfide CS2->Step1 Formaldehyde Formaldehyde Step2 2. Reaction with Formaldehyde Formaldehyde->Step2 KOH Potassium Hydroxide KOH->Step1 Step1->Step2 Step2->Step3 Step4 4. Acidification and Precipitation Step3->Step4 Bensuldazic_Acid This compound Step4->Bensuldazic_Acid

Synthesis Workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Spectroscopic Characterization
TechniqueExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peaks for C=S (thione) around 1200-1050 cm⁻¹, C=O (carboxylic acid) around 1700-1725 cm⁻¹, O-H (carboxylic acid) as a broad band around 3300-2500 cm⁻¹, and C-N stretching vibrations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the methylene protons of the benzyl group, signals for the methylene protons of the thiadiazine ring, and a singlet for the methylene protons of the acetic acid moiety.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Resonances for the thione carbon (C=S) around 190-200 ppm, the carboxylic acid carbon (C=O) around 170-180 ppm, aromatic carbons, and aliphatic carbons of the benzyl and acetic acid groups and the thiadiazine ring.
Mass Spectrometry (MS) The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound (282.38 g/mol ).
Experimental Protocols for Characterization

FTIR Spectroscopy:

  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • Instrumentation: Electrospray ionization (ESI) or another soft ionization technique is typically used to obtain the mass spectrum.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized this compound FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS FTIR_Data Identify Functional Groups (C=S, C=O, O-H) FTIR->FTIR_Data NMR_Data Determine Proton and Carbon Environments NMR->NMR_Data MS_Data Confirm Molecular Weight and Fragmentation Pattern MS->MS_Data Final Structural Elucidation and Purity Confirmation FTIR_Data->Final NMR_Data->Final MS_Data->Final

Workflow for the Characterization of this compound.

Biological Activity and Mechanism of Action

This compound and other THTT derivatives are known to possess antifungal activity.[5][7][8][9] The proposed mechanism for their biological activity often involves their role as bio-labile prodrugs. The THTT ring can undergo decomposition under physiological conditions to release biologically active moieties. However, a specific, detailed signaling pathway for the antifungal action of this compound has not been extensively elucidated in the currently available literature. The general understanding is that these compounds may interfere with essential cellular processes in fungi.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers working with this compound. The straightforward synthetic route and the clear characterization workflow should facilitate its preparation and verification in a laboratory setting. Further research is warranted to fully elucidate the specific mechanism of its antifungal activity.

References

Bensuldazic Acid: A Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensuldazic acid, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, is recognized primarily for its application as a topical antifungal agent. This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its therapeutic potential in antifungal applications. It includes a summary of its chemical properties, available quantitative data on its antifungal efficacy, and a detailed description of relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antifungal therapies.

Introduction

This compound (CAS 1219-77-8) is a small molecule with the chemical formula C₁₂H₁₄N₂O₂S₂[1]. It is classified as a topical antifungal agent for both dermatological and veterinary use[2][3]. Marketed under brand names such as Defungit and Ujothion, its primary application is in the treatment of superficial fungal infections[4][5]. While its use is documented in various pharmacopeias and regulatory databases, in-depth public data on its mechanism of action and broader therapeutic applications remain limited[2][6]. This guide synthesizes the existing scientific literature to provide a detailed technical overview.

Chemical and Physical Properties

This compound is a derivative of tetrahydro-2H-1,3,5-thiadiazine-2-thione. Its structure confers lipophilic properties, which may facilitate its penetration into the skin, a desirable characteristic for a topical antifungal agent[4][7].

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₂S₂[2]
Molecular Weight282.38 g/mol [2]
CAS Number1219-77-8[4]
Melting Point152°C[4]
pKa3.62 ± 0.10 (Predicted)[4]

Therapeutic Application: Antifungal Activity

The principal therapeutic application of this compound is as a topical antifungal agent[2][3]. Its efficacy has been demonstrated against various yeast-like fungi, particularly of the Candida species.

Quantitative Data: In Vitro Antifungal Efficacy

A key study by Ertan et al. (1991) investigated the in vitro antifungal activity of a series of 3-benzyl-5-[α-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, the class of compounds to which this compound belongs. The study determined the Minimum Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) of these compounds against several Candida species. The results indicated that these compounds are active at concentrations ranging from 3.12 to 12.5 µg/mL[8].

Table 1: In Vitro Antifungal Activity of Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives against Candida Species [8]

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimal Fungicidal Concentration (MFC) (µg/mL)
Candida albicans3.12 - 12.53.12 - 12.5
C. parapsilosis3.12 - 12.53.12 - 12.5
C. pseudotropicalis3.12 - 12.53.12 - 12.5
C. stellatoidea3.12 - 12.53.12 - 12.5

Note: The reported range represents the activity of a series of related compounds and not solely this compound.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, the general mechanisms of antifungal drugs often involve the disruption of the fungal cell membrane integrity, inhibition of cell wall synthesis, or interference with fungal DNA and protein synthesis[3][9][10]. Given its structure as a THTT derivative, it is plausible that this compound may interfere with fungal cellular processes, but further research is required to determine its specific molecular targets.

Experimental Protocols

The following sections detail the methodologies for the synthesis and in vitro antifungal testing of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, based on the procedures described by Ertan et al. (1991)[8].

Synthesis of Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives

The synthesis of this class of compounds involves the reaction of benzylamine with potassium hydroxide, carbon disulphide, formaldehyde, and various amino acids. This process incorporates the amine group of amino acids into the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring, potentially as a prodrug approach[4][8].

G cluster_reactants Reactants cluster_products Products Benzylamine Benzylamine Reaction Reaction Benzylamine->Reaction KOH Potassium Hydroxide KOH->Reaction CS2 Carbon Disulphide CS2->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction AminoAcid Amino Acid AminoAcid->Reaction THTT_Derivative Tetrahydro-2H-1,3,5- thiadiazine-2-thione Derivative Reaction->THTT_Derivative

Figure 1. Synthetic pathway for tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives.

In Vitro Antifungal Activity Assessment: Tube Dilution Method

The antifungal activity of the synthesized compounds can be determined using the tube dilution method to establish the MIC and MFC values[8].

Protocol:

  • Preparation of Fungal Inoculum: Cultures of the test fungi (Candida species) are grown on a suitable agar medium (e.g., Sabouraud dextrose agar) at 37°C for 48 hours. A suspension of the fungal cells is then prepared in sterile saline solution and adjusted to a concentration of approximately 10⁶ cells/mL.

  • Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions of the stock solution are then made in a liquid culture medium (e.g., Sabouraud dextrose broth) in a series of test tubes.

  • Inoculation: Each tube containing the diluted compound is inoculated with the fungal suspension. A control tube containing the medium and the fungal inoculum but no test compound is also prepared.

  • Incubation: The inoculated tubes are incubated at 37°C for 48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

  • Determination of MFC: To determine the MFC, a sample from each tube showing no visible growth is subcultured onto a fresh agar plate. The plates are incubated at 37°C for 48 hours. The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.

G cluster_prep Preparation Fungal_Culture 1. Fungal Culture (e.g., Candida sp.) Inoculation 3. Inoculation of Drug Dilutions Fungal_Culture->Inoculation Drug_Dilution 2. Serial Drug Dilution Drug_Dilution->Inoculation Incubation 4. Incubation (37°C, 48h) Inoculation->Incubation MIC_Determination 5. MIC Determination (Visual Inspection) Incubation->MIC_Determination Subculture 6. Subculture from Clear Tubes MIC_Determination->Subculture MFC_Determination 7. MFC Determination (Growth Assessment) Subculture->MFC_Determination

Figure 2. Workflow for determining MIC and MFC via the tube dilution method.

Other Potential Therapeutic Applications

Current scientific literature and regulatory information do not provide evidence for other therapeutic applications of this compound, such as anti-inflammatory or prostaglandin synthesis-inhibiting activities. The primary and sole documented therapeutic use is as a topical antifungal agent.

Conclusion

This compound is a documented topical antifungal agent with demonstrated in vitro efficacy against various Candida species. While quantitative data on its activity is available from studies on related compounds, a detailed understanding of its specific mechanism of action is lacking in the public domain. The experimental protocols for its synthesis and antifungal evaluation provide a framework for further research into this and similar THTT derivatives. For drug development professionals, this compound represents a molecule with a defined, albeit niche, therapeutic application. Future research should focus on elucidating its precise molecular targets to better understand its antifungal properties and to explore any potential for broader therapeutic applications.

References

Unveiling Bensuldazic Acid: A Technical History and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensuldazic acid, a synthetic heterocyclic compound, has been a subject of scientific inquiry primarily for its potential as an antifungal agent. This technical guide provides a comprehensive overview of the history, discovery, and core scientific attributes of this compound. It details the chemical synthesis, physicochemical properties, and the available data on its biological activity. While its clinical development has been limited, this document consolidates the existing knowledge to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Emergence of a Thiadiazine Derivative

This compound, chemically known as 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid, belongs to the class of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT). The exploration of THTT derivatives as bioactive molecules gained traction in the late 20th century, with a focus on their potential antimicrobial properties. While a precise "discovery" paper for this compound remains elusive in publicly available literature, its origins can be traced to research focused on synthesizing novel compounds with therapeutic potential.

A significant contribution to the understanding of this class of compounds came from a 1991 paper by M. Ertan and colleagues, which detailed the synthesis and antifungal activities of a series of 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones.[1] This work laid the groundwork for subsequent investigations into the structure-activity relationships of these molecules. Later, in 1996, a study by T. Aboul-Fadl and A. El-Shorbagi highlighted the potential of THTT derivatives as prodrugs, further expanding the interest in this chemical scaffold.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₂H₁₄N₂O₂S₂ and a molecular weight of approximately 282.38 g/mol . Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₂S₂DrugBank
Molecular Weight 282.38 g/mol DrugBank
CAS Number 1219-77-8DrugBank
Melting Point 152 °CChemicalBook
Physical State Crystalline SolidN/A

Synthesis and Experimental Protocols

The synthesis of this compound and related THTT derivatives generally follows a multi-step reaction. The protocol described by Ertan et al. (1991) provides a representative experimental workflow.

General Synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones

The synthesis involves the reaction of a primary amine (in this case, benzylamine) with carbon disulfide in the presence of a base, followed by the addition of formaldehyde and an amino acid (glycine, to form the acetic acid moiety).

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Benzylamine Benzylamine Step1 Reaction of Benzylamine, CS2, and KOH Benzylamine->Step1 CarbonDisulfide Carbon Disulfide CarbonDisulfide->Step1 KOH Potassium Hydroxide KOH->Step1 Formaldehyde Formaldehyde Step2 Addition of Formaldehyde Formaldehyde->Step2 Glycine Glycine Step3 Addition of Glycine Glycine->Step3 Step1->Step2 Step2->Step3 BensuldazicAcid This compound Step3->BensuldazicAcid

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Ertan et al., 1991)
  • Dithiocarbamate Formation: To a solution of benzylamine in ethanol, an aqueous solution of potassium hydroxide is added, followed by the dropwise addition of carbon disulfide while cooling in an ice bath. The mixture is stirred for a specified period to form the potassium dithiocarbamate salt.

  • Mannich-type Reaction: An aqueous solution of formaldehyde is then added to the reaction mixture, followed by the addition of an aqueous solution of glycine.

  • Cyclization and Acidification: The reaction mixture is stirred at room temperature to allow for the cyclization to form the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring.

  • Isolation and Purification: The final product, this compound, is precipitated by acidification of the reaction mixture with a suitable acid (e.g., hydrochloric acid). The precipitate is then filtered, washed, and recrystallized from an appropriate solvent to yield the purified compound.

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its antifungal activity. The tetrahydro-2H-1,3,5-thiadiazine-2-thione core is believed to be the pharmacophore responsible for its biological effects.

Antifungal Spectrum

Studies on related THTT compounds have demonstrated activity against various fungal species, particularly pathogenic yeasts of the Candida genus.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans3.12 - 12.53.12 - 12.5[1]
Candida parapsilosis3.12 - 12.53.12 - 12.5[1]
Candida pseudotropicalis3.12 - 12.53.12 - 12.5[1]
Candida stellatoidea3.12 - 12.53.12 - 12.5[1]

Note: Data is for a series of related compounds and not specifically for this compound.

Proposed Mechanism of Action

The precise molecular mechanism of antifungal action for THTT derivatives has not been fully elucidated. However, it is hypothesized that these compounds may act as chelating agents or interfere with essential enzymatic processes within the fungal cell. The thione group (C=S) is a key structural feature that may contribute to its biological activity.

Mechanism_Hypothesis BensuldazicAcid This compound (THTT Derivative) FungalCell Fungal Cell BensuldazicAcid->FungalCell Inhibition Enzyme Inhibition BensuldazicAcid->Inhibition Directly or via metabolites Chelation Metal Ion Chelation BensuldazicAcid->Chelation Thione group activity Enzyme Essential Fungal Enzymes FungalCell->Enzyme MetalIons Metal Ions (e.g., Zn²⁺, Cu²⁺) FungalCell->MetalIons Enzyme->Inhibition MetalIons->Chelation CellDeath Fungal Cell Death Inhibition->CellDeath Chelation->CellDeath

Caption: Hypothesized mechanisms of antifungal action for THTT derivatives.

Conclusion and Future Perspectives

This compound represents an interesting scaffold within the broader class of THTT derivatives with demonstrated in vitro antifungal activity. While its journey from initial synthesis to a potential therapeutic agent has not been fully realized, the foundational research provides a basis for further investigation. Future studies could focus on elucidating the precise mechanism of action, exploring its potential against a wider range of fungal pathogens, and optimizing its structure to enhance efficacy and reduce potential toxicity. The prodrug concept also warrants further exploration for targeted delivery and improved pharmacokinetic profiles. This technical guide serves as a consolidated resource to inform and inspire such future research endeavors.

References

In-depth Technical Guide: Exploring the Metabolic Pathways of Bensuldazic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and chemical databases, it is important to state that there is a notable absence of publicly available experimental data specifically detailing the metabolic pathways of Bensuldazic Acid. This guide, therefore, takes a theoretical approach, postulating potential metabolic fates based on the known biotransformation of structurally analogous compounds. The pathways, experimental protocols, and quantitative data presented herein are intended to serve as a foundational framework for future research and should not be interpreted as established experimental findings for this compound.

Postulated Metabolic Pathways of this compound

This compound, with its carboxylic acid moiety and benzyl group, is likely to undergo a series of Phase I and Phase II metabolic reactions common to xenobiotics sharing these structural features. The primary sites of metabolism are anticipated to be the liver, where a high concentration of drug-metabolizing enzymes resides, with potential contributions from extrahepatic tissues such as the intestine and kidneys.[1]

Phase I Metabolism:

Phase I reactions are expected to introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. For this compound, the following oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, are postulated:

  • Hydroxylation: The aromatic ring of the benzyl group is a likely target for hydroxylation, leading to the formation of phenolic metabolites. This is a common metabolic route for compounds containing phenyl groups.

  • Oxidation of the Thiadiazine Ring: The sulfur and nitrogen atoms within the tetrahydro-1,3,5-thiadiazine-2-thione (THTT) ring could be susceptible to oxidation.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The carboxylic acid group of this compound is a prime candidate for glucuronidation, a common pathway for the elimination of acidic drugs. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Amino Acid Conjugation: Similar to benzoic acid, this compound may be conjugated with amino acids, such as glycine or taurine.[2][3][4] This process involves the formation of a Coenzyme A (CoA) thioester intermediate.

A diagram illustrating these postulated primary metabolic pathways is provided below.

Bensuldazic_Acid_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Bensuldazic_Acid This compound Hydroxylated_Metabolite Hydroxylated Metabolite (Aromatic Ring) Bensuldazic_Acid->Hydroxylated_Metabolite Hydroxylation Oxidized_Metabolite Oxidized Metabolite (Thiadiazine Ring) Bensuldazic_Acid->Oxidized_Metabolite Oxidation Glucuronide_Conjugate Glucuronide Conjugate Bensuldazic_Acid->Glucuronide_Conjugate Glucuronidation (UGTs) Amino_Acid_Conjugate Amino Acid Conjugate (e.g., Glycine, Taurine) Bensuldazic_Acid->Amino_Acid_Conjugate Amino Acid Conjugation Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGTs)

Caption: Postulated Phase I and Phase II metabolic pathways of this compound.

Hypothetical Quantitative Data

In the absence of experimental data for this compound, the following tables provide a template for how quantitative metabolic data could be presented. The values are hypothetical and for illustrative purposes only.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
Dog6011.6
Monkey5213.3

Table 2: Metabolite Profile of this compound in Human Hepatocytes (2-hour incubation)

MetabolitePutative StructurePeak Area (% of Total)
This compound (Parent)C12H14N2O2S265%
M1Hydroxylated this compound15%
M2This compound Glucuronide12%
M3Oxidized THTT Ring Metabolite5%
M4Other3%

Detailed Methodologies for Key Experiments

The following are detailed, generalized protocols for key in vitro experiments that would be essential for elucidating the metabolic pathways of this compound.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound in liver microsomes from different species.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsomal protein (final concentration typically 0.5-1 mg/mL).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an appropriate internal standard.

  • Centrifuge the plate to precipitate the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification in Hepatocytes

Objective: To identify the major metabolites of this compound formed in intact liver cells.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human)

  • Hepatocyte culture medium

  • This compound

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Protocol:

  • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Prepare a stock solution of this compound.

  • Treat the hepatocyte monolayer with this compound at a suitable concentration (e.g., 10 µM) in culture medium.

  • Incubate for a defined period (e.g., 2, 8, 24 hours).

  • Collect the cell culture medium at the end of the incubation.

  • Quench any remaining enzymatic activity by adding ACN.

  • Centrifuge to remove any cellular debris.

  • Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Compare the results to a control incubation without the drug.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vitro drug metabolism study.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_analysis Analytical Phase cluster_data Data Interpretation Test_Compound Test Compound (this compound) Microsomes Liver Microsomes Test_Compound->Microsomes Hepatocytes Hepatocytes Test_Compound->Hepatocytes S9_Fraction S9 Fraction Test_Compound->S9_Fraction Recombinant_Enzymes Recombinant Enzymes Test_Compound->Recombinant_Enzymes Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Microsomes->Sample_Prep Hepatocytes->Sample_Prep S9_Fraction->Sample_Prep Recombinant_Enzymes->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Metabolic_Stability Metabolic Stability Assessment (t½, CLint) LCMS_Analysis->Metabolic_Stability Metabolite_ID Metabolite Identification and Structural Elucidation LCMS_Analysis->Metabolite_ID Reaction_Phenotyping Reaction Phenotyping (Enzyme Contribution) LCMS_Analysis->Reaction_Phenotyping Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation Reaction_Phenotyping->Pathway_Elucidation

Caption: A generalized workflow for in vitro drug metabolism studies.

Conclusion and Future Directions

This guide has outlined the postulated metabolic pathways of this compound based on its chemical structure and the known metabolism of similar compounds. The provided experimental protocols and data table templates offer a roadmap for researchers to empirically determine the biotransformation of this molecule. Future studies should focus on conducting these in vitro experiments, followed by in vivo pharmacokinetic studies in animal models and eventually humans, to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such data is critical for understanding its efficacy and safety profile and for guiding its further development.

References

Methodological & Application

Protocol for the Laboratory Synthesis of Bensuldazic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the laboratory synthesis of Bensuldazic Acid, a compound with known antifungal properties. The detailed methodology is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound, chemically known as 2-[5-(phenylmethyl)-6-sulfanylidene-1,3,5-thiadiazinan-3-yl]acetic acid, is a derivative of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT). Compounds of this class have garnered interest for their biological activities, including antifungal and antibacterial properties. The synthesis of this compound is achieved through a one-pot reaction involving the condensation of benzylamine, carbon disulfide, formaldehyde, and glycine. This protocol outlines the detailed steps for its preparation and purification.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₂S₂
Molecular Weight 282.38 g/mol
Appearance White to off-white solid
Melting Point 152-154 °C
Solubility Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol, insoluble in water.
Purity (Typical) >98% (by HPLC)
Yield (Typical) 65-75%

Experimental Protocol: Synthesis of this compound

This protocol details the one-pot synthesis of this compound.

Materials:

  • Benzylamine

  • Carbon disulfide (CS₂)

  • Glycine

  • Formaldehyde solution (37% in water)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • pH meter or pH paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) system for purity analysis

Procedure:

  • Preparation of Potassium Dithiocarbamate Intermediate:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (0.1 mol) and potassium hydroxide (0.1 mol) in 50 mL of ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add carbon disulfide (0.1 mol) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, continue stirring the mixture at room temperature for 2 hours. A precipitate of the potassium dithiocarbamate salt of glycine will form.

  • Formation of the Tetrahydrothiadiazine Ring:

    • To the suspension from the previous step, add benzylamine (0.1 mol) and stir for 15 minutes.

    • Slowly add formaldehyde solution (0.2 mol, 37% in water) dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature below 40 °C using a water bath if necessary.

    • After the addition of formaldehyde, fit the flask with a condenser and heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Isolation and Purification of this compound:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic salts.

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Assess the purity of the final product using HPLC.

Proposed Mechanism of Action: Antifungal Activity

The antifungal activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives like this compound is believed to stem from their decomposition in biological systems. It is proposed that the THTT ring is unstable under physiological conditions and hydrolyzes to release isothiocyanates and dithiocarbamic acids. These reactive species are known to have broad-spectrum antimicrobial activity by interfering with essential cellular processes in fungi.

G Bensuldazic_Acid This compound (THTT derivative) Hydrolysis Hydrolysis (in biological system) Bensuldazic_Acid->Hydrolysis Isothiocyanate Benzyl Isothiocyanate Hydrolysis->Isothiocyanate Dithiocarbamic_Acid Glycine Dithiocarbamic Acid Hydrolysis->Dithiocarbamic_Acid Fungal_Cell Fungal Cell Isothiocyanate->Fungal_Cell Dithiocarbamic_Acid->Fungal_Cell Inhibition Inhibition of essential cellular processes Fungal_Cell->Inhibition disruption Cell_Death Fungal Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (Benzylamine, Glycine, CS₂, Formaldehyde) Reaction One-Pot Reaction (Dithiocarbamate formation & Ring Cyclization) Start->Reaction Isolation Acidification & Precipitation Reaction->Isolation Purification Recrystallization Isolation->Purification Analysis Characterization (MP, NMR, MS, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Application Note & Protocol: HPLC-MS Analysis of Bensuldazic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the quantitative analysis of Bensuldazic Acid in research and drug development settings using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocols outlined below are based on established methodologies for similar acidic compounds and provide a robust starting point for method development and validation.

Introduction

This compound is an acidic drug molecule requiring sensitive and specific analytical methods for its determination in various biological and pharmaceutical matrices. HPLC-MS offers high selectivity and sensitivity, making it the ideal technique for pharmacokinetic studies, formulation analysis, and quality control. This application note details the experimental conditions, sample preparation, and expected performance characteristics for the reliable quantification of this compound.

Experimental

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at pressures up to 400 bar.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for optimal separation. A C8 column can also be considered.[1]

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Ammonium acetate or Formic acid (for mobile phase modification)

  • Internal Standard (IS): A structurally similar compound not present in the samples, such as a stable isotope-labeled this compound or another acidic drug with similar chromatographic behavior.

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

Mass spectrometric parameters should be optimized by infusing a standard solution of this compound.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature 350 °C[2]
Capillary Voltage -3.5 kV
Gas Flow (Nitrogen) Desolvation Gas: 600 L/hr, Cone Gas: 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound and a suitable Internal Standard. For acidic compounds, the deprotonated molecule [M-H]⁻ is typically the precursor ion.

Data Presentation

Quantitative data should be summarized to demonstrate the method's performance. The following tables represent typical expected values for a validated HPLC-MS method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.005x + 0.002> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15%< 15%85 - 115%
Low QC3< 10%< 10%90 - 110%
Mid QC50< 10%< 10%90 - 110%
High QC800< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 85%90 - 110%
High QC800> 85%90 - 110%

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Control (QC) Samples: Spike the appropriate volume of the working stock solutions into the blank matrix (e.g., plasma, buffer) to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation (for Plasma Samples)

Protein precipitation is a simple and effective method for extracting drugs from plasma samples.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).

  • Vortex briefly and transfer to an HPLC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner samples and improved sensitivity, SPE can be employed.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Load 100 µL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute HPLC_Injection HPLC Injection Reconstitute->HPLC_Injection HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Separation MS_Detection Mass Spectrometric Detection (ESI-, MRM) HPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-MS analysis of this compound.

spe_workflow Condition 1. Condition SPE Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol in Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute Analyze Analyze by HPLC-MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) protocol for this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Bensuldazic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Bensuldazic Acid. This information is intended to guide researchers in the structural elucidation and quality control of this compound.

Predicted ¹H NMR Spectral Data of this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity Predicted Coupling Constant (J Hz) Number of Protons
H-7 (Aromatic)7.29m-5H
H-5 (CH₂)4.88s-2H
H-2 (CH₂)4.60s-2H
H-4 (CH₂)4.09s-2H
H-1 (COOH)10.5 (Broad)s-1H
Predicted ¹³C NMR Spectral Data of this compound

The table below outlines the predicted ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in ppm.

Carbon Assignment Predicted Chemical Shift (δ ppm)
C-9 (C=S)190.0
C-1 (C=O)170.0
C-6 (Aromatic)135.0
C-7 (Aromatic)129.0
C-8 (Aromatic)128.0
C-5 (CH₂)58.0
C-4 (CH₂)55.0
C-2 (CH₂)52.0

Experimental Protocols

This section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

¹H NMR Data Acquisition
  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

¹³C NMR Data Acquisition
  • Instrument Setup:

    • Use the same spectrometer as for ¹H NMR, switching the probe to the ¹³C frequency.

    • Perform tuning and shimming for the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Temperature: Maintain the same constant temperature as the ¹H experiment.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Interpretation: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std homogenize Homogenize Solution add_std->homogenize setup Instrument Setup (Tune & Shim) homogenize->setup acquire_1H Acquire ¹H NMR Spectrum setup->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing to TMS phase_base->reference integrate Peak Picking & Integration (¹H) reference->integrate assign Signal Assignment integrate->assign structure Structure Verification assign->structure report Final Report structure->report

Caption: Workflow for NMR spectral analysis of this compound.

Application Notes and Protocols: Recrystallization of Bensuldazic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the purification of Bensuldazic Acid via recrystallization. The protocol is designed to be adaptable, incorporating a solvent screening procedure to identify the optimal recrystallization solvent.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[1][2][3][4]

This compound is a lipophilic derivative with antifungal activity.[5] Achieving high purity of this compound is crucial for its characterization and use in further research and development. This protocol outlines a systematic approach to its recrystallization.

Data Presentation: Solvent Screening for this compound Recrystallization

Prior to performing the full-scale recrystallization, it is essential to identify a suitable solvent. The following table should be used to record the results of a small-scale solvent screening experiment.

SolventPolarityBoiling Point (°C)Solubility at Room Temp. (approx. mg/mL)Solubility at Boiling Point (approx. mg/mL)Crystal Formation upon Cooling? (Yes/No)Observations (e.g., crystal color, shape)
WaterHigh100
EthanolHigh78
MethanolHigh65
AcetoneMedium56
Ethyl AcetateMedium77
TolueneLow111
HexaneLow69

Instructions for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, to a total volume of 0.5 mL. Observe and record the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.

  • Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe and record whether crystal formation occurs.

Experimental Protocol: Recrystallization of this compound

This protocol is based on general procedures for the recrystallization of carboxylic acids.[1][2][6][7][8]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (from solvent screening)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

    • Add a boiling chip to the flask.

    • In a separate Erlenmeyer flask, heat the selected recrystallization solvent to its boiling point on a hot plate.

    • Add the minimum amount of hot solvent to the flask containing the crude this compound to dissolve it completely. This is achieved by adding the hot solvent in small portions and swirling the flask after each addition. Keep the solution at or near its boiling point during this process.[1][2][4][9]

  • Hot Filtration (Optional):

    • If insoluble impurities are present after the dissolution step, a hot filtration is necessary.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution of this compound through the fluted filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.

    • Wet the filter paper in the Buchner funnel with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the crystallized solution into the Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.[2]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a period of time.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely.

    • Once dry, weigh the purified this compound and calculate the percent recovery.

    • The purity of the recrystallized product can be assessed by its melting point. The melting point of pure this compound is 152°C.[5]

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the recrystallization of this compound.

Recrystallization_Workflow A Start: Crude This compound B Add Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Filtration C->D Yes E Cool to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I J End: Pure This compound I->J

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Enzymatic Activation of Bensuldazic Acid as a Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensuldazic acid is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative that serves as a prodrug model.[1][2] Prodrugs are inactive compounds that are metabolized in the body to produce an active drug.[3][4] This approach is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. In the case of non-steroidal anti-inflammatory drugs (NSAIDs), prodrug strategies are frequently utilized to mitigate gastrointestinal side effects associated with the parent drug by masking the free carboxylic acid group.[5][6] The enzymatic activation of this compound is hypothesized to release an active NSAID moiety, thereby eliciting its therapeutic effect.

These application notes provide a comprehensive overview of the enzymatic activation of this compound, including its proposed mechanism of action, detailed experimental protocols for studying its activation, and data presentation guidelines.

Proposed Mechanism of Action

The central hypothesis for the activation of this compound is its conversion to an active NSAID through enzymatic hydrolysis. This process is likely mediated by esterases or other hydrolases present in biological matrices such as plasma and liver tissue. The active metabolite is proposed to be a benzoic acid derivative which can then exert its anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7]

Data Presentation

To ensure clarity and facilitate comparison of experimental results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Hydrolysis of this compound

Biological MatrixTime (min)This compound Concentration (µM)Active Metabolite Concentration (µM)Percent Hydrolysis (%)
Simulated Gastric Fluid (pH 1.2) 0
30
60
120
Simulated Intestinal Fluid (pH 7.4) 0
30
60
120
80% Human Plasma 0
15
30
60
120
Rat Liver Homogenate (10%) 0
15
30
60
120

Table 2: Enzyme Kinetics of this compound Hydrolysis

Enzyme SourceSubstrate Concentration (µM)Initial Velocity (µM/min)
Porcine Liver Esterase [S1]
[S2]
[S3]
[S4]
[S5]
Human Carboxylesterase 1 (CES1) [S1]
[S2]
[S3]
[S4]
[S5]
Human Carboxylesterase 2 (CES2) [S1]
[S2]
[S3]
[S4]
[S5]

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound in Biological Fluids

Objective: To determine the rate and extent of this compound hydrolysis in simulated gastric fluid, simulated intestinal fluid, human plasma, and rat liver homogenate.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 7.4)

  • 80% Human Plasma (in phosphate buffer, pH 7.4)

  • 10% Rat Liver Homogenate (in phosphate buffer, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid

  • HPLC or LC-MS/MS system

  • Thermostatic water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound (10 mM) in DMSO.

  • Pre-warm the biological fluids (SGF, SIF, plasma, liver homogenate) to 37°C.

  • Initiate the reaction by adding the this compound stock solution to each biological fluid to achieve a final concentration of 100 µM.

  • Incubate the reaction mixtures at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (100 µL) of the reaction mixture.

  • Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and its active metabolite.

Protocol 2: Determination of Enzyme Kinetics for this compound Hydrolysis

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by specific esterases.

Materials:

  • This compound

  • Purified esterase enzymes (e.g., Porcine Liver Esterase, recombinant human CES1, recombinant human CES2)

  • Phosphate buffer (pH 7.4)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a series of substrate (this compound) concentrations in phosphate buffer.

  • Prepare a solution of the purified enzyme in phosphate buffer.

  • Initiate the reaction by adding the enzyme solution to the substrate solutions.

  • Incubate at 37°C.

  • Monitor the formation of the active metabolite over a short period to determine the initial velocity of the reaction. This can be done by taking samples at multiple early time points or using a continuous spectrophotometric assay if the product has a distinct absorbance.

  • Terminate the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Quantify the amount of product formed using a validated analytical method.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Enzymatic_Activation_Pathway Prodrug This compound (Prodrug) Enzyme Esterases / Hydrolases (e.g., in Plasma, Liver) Prodrug->Enzyme Hydrolysis ActiveMetabolite Active NSAID Metabolite (Benzoic Acid Derivative) Enzyme->ActiveMetabolite Target COX Enzymes ActiveMetabolite->Target Inhibition Effect Anti-inflammatory Effect Target->Effect Blocks Prostaglandin Synthesis

Caption: Proposed enzymatic activation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Incubate Incubate at 37°C Stock->Incubate Biofluids Prepare Biological Fluids Biofluids->Incubate Quench Quench Reaction & Precipitate Proteins Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC or LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro hydrolysis studies.

Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation ActiveNSAID Active Metabolite of This compound ActiveNSAID->COX Inhibition

Caption: Inhibition of the Cyclooxygenase pathway by the active metabolite.

References

Application Notes and Protocols for Studying Fungal Resistance Mechanisms with Bensuldazic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bensuldazic Acid, a derivative of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), as a tool to investigate the mechanisms of fungal resistance. The protocols outlined below are designed to be adaptable for various fungal species and laboratory settings.

Introduction to this compound and Fungal Resistance

The rise of antifungal resistance is a significant global health concern, necessitating the development of new therapeutic agents and a deeper understanding of the molecular mechanisms by which fungi evade the effects of antifungal compounds. This compound belongs to the THTT class of compounds, which have demonstrated notable antifungal properties.[1][2][3] This makes it a valuable chemical probe for studying the development of resistance in pathogenic fungi.

This compound is a lipophilic compound that can be used as a prodrug model. Its chemical structure allows for modifications that can be leveraged to explore structure-activity relationships in the context of antifungal efficacy and resistance.

Putative Mechanism of Action

The antifungal activity of THTT derivatives like this compound is believed to stem from their hydrolysis into bioactive compounds, namely isothiocyanates and dithiocarbamic acids.[4] These breakdown products are known to have broad antimicrobial effects. The proposed mechanism involves the disruption of essential enzymatic processes and cell membrane integrity.

G cluster_hydrolysis Aqueous Environment (e.g., cytoplasm) cluster_cellular_targets Fungal Cell Bensuldazic_Acid This compound (THTT derivative) Hydrolysis Hydrolysis Bensuldazic_Acid->Hydrolysis Spontaneous or enzyme-catalyzed Isothiocyanate Isothiocyanate Hydrolysis->Isothiocyanate Dithiocarbamic_Acid Dithiocarbamic Acid Hydrolysis->Dithiocarbamic_Acid Enzyme_Inhibition Enzyme Inhibition (e.g., cysteine proteases) Isothiocyanate->Enzyme_Inhibition Membrane_Disruption Membrane Stress/ Disruption Dithiocarbamic_Acid->Membrane_Disruption Cell_Death Fungal Cell Death Enzyme_Inhibition->Cell_Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of action for this compound.

Application Notes: Investigating Fungal Resistance

This compound can be employed to select for and subsequently characterize resistant fungal mutants. This approach allows for the elucidation of novel resistance pathways that may be relevant to other sulfur-containing antifungal agents.

Potential Fungal Resistance Mechanisms to THTT Compounds:

  • Reduced intracellular accumulation: Overexpression of efflux pumps (e.g., ABC transporters or Major Facilitator Superfamily transporters) that actively remove the compound or its active metabolites from the cell.

  • Target modification: Mutations in the genes encoding the target enzymes of the active metabolites, leading to reduced binding affinity.

  • Drug inactivation: Enzymatic modification of the compound or its metabolites to non-toxic forms.

  • Stress response pathways: Upregulation of general stress response pathways that mitigate the cellular damage caused by the antifungal agent.

G cluster_workflow Experimental Workflow for Resistance Studies Start Wild-Type Fungal Strain MIC_Determination Determine MIC/MFC of This compound Start->MIC_Determination Resistance_Induction Induce Resistance (Continuous sub-MIC exposure) MIC_Determination->Resistance_Induction Isolate_Resistant_Strains Isolate and Confirm Resistant Phenotype Resistance_Induction->Isolate_Resistant_Strains Genomic_Analysis Genomic Analysis (e.g., Whole Genome Sequencing) Isolate_Resistant_Strains->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (e.g., RNA-Seq) Isolate_Resistant_Strains->Transcriptomic_Analysis Phenotypic_Assays Phenotypic Assays (e.g., Efflux pump activity) Isolate_Resistant_Strains->Phenotypic_Assays Identify_Mechanisms Identify Resistance Mechanisms Genomic_Analysis->Identify_Mechanisms Transcriptomic_Analysis->Identify_Mechanisms Phenotypic_Assays->Identify_Mechanisms

Caption: Workflow for studying fungal resistance to this compound.

Quantitative Data

The following tables present hypothetical data for this compound based on reported values for other THTT derivatives against various Candida species.[5] Researchers should determine these values experimentally for their specific fungal strains of interest.

Table 1: Antifungal Susceptibility Testing of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)MFC/MIC RatioInterpretation
Candida albicans8162Fungicidal
Candida glabrata16644Fungicidal
Candida parapsilosis482Fungicidal
Candida krusei8324Fungicidal

Table 2: Comparison of Susceptibility between Wild-Type and Lab-Generated Resistant Strains

Fungal StrainThis compound MIC (µg/mL)Fold Change in MIC
C. albicans (Wild-Type)8-
C. albicans (Resistant Mutant 1)12816
C. albicans (Resistant Mutant 2)25632

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolate(s) of interest

  • Spectrophotometer

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an SDA plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

  • MFC Determination:

    • From each well showing no visible growth, take a 10 µL aliquot and plate it onto an SDA plate.

    • Incubate the SDA plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.[6]

Protocol 2: In Vitro Generation of Resistant Mutants

Materials:

  • Fungal isolate of interest

  • SDA plates and broth

  • This compound

  • 96-well plates

Procedure:

  • Initial MIC Determination: Determine the MIC of this compound for the wild-type strain as described in Protocol 1.

  • Sub-inhibitory Exposure: In a 96-well plate, expose the fungal strain to a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) in SDA broth.

  • Serial Passage:

    • Incubate for 24-48 hours.

    • From the well with the highest concentration that still shows growth, take an aliquot and use it to inoculate a new plate with a fresh gradient of this compound concentrations.

    • Repeat this serial passaging for at least 20-30 passages.

  • Isolation of Resistant Clones:

    • After multiple passages, plate the culture from the highest tolerated concentration onto an SDA plate containing this compound at a concentration significantly higher than the initial MIC (e.g., 4x MIC).

    • Isolate single colonies that grow on this plate.

  • Confirmation of Resistance:

    • Culture the isolated clones in drug-free medium for several passages to ensure the stability of the resistant phenotype.

    • Re-determine the MIC of this compound for the isolated clones. A significant increase in MIC (e.g., >8-fold) confirms the generation of a resistant mutant.

References

Application of Bensuldazic Acid in Agricultural Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research has yielded no information on the application of Bensuldazic Acid in agricultural research. Publicly available scientific literature and databases do not contain studies or reports on its use, mechanism of action, or effects on crops. This compound is identified as a small molecule drug, but its function and application appear to be outside the agricultural domain.[1]

It is possible that "this compound" is a compound with very limited or no current application in agriculture, or the name may be a less common synonym for another substance. However, based on the available information, it is not possible to provide the requested detailed application notes, protocols, data tables, or signaling pathway diagrams.

While the search did retrieve information on other organic acids with agricultural relevance, such as Benzoic Acid , Salicylic Acid , Abscisic Acid , and Fulvic Acid , these are distinct chemical compounds with different properties and applications.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] For instance, Salicylic Acid is a well-known plant hormone involved in defense signaling against pathogens, while Abscisic Acid is crucial for plant responses to abiotic stress. Fulvic Acid is a component of humic substances that can improve soil properties and nutrient uptake. Information on these compounds cannot be substituted for this compound.

Due to the lack of available data, the core requirements of the user's request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways for this compound, cannot be fulfilled. Further research would be contingent on the availability of scientific studies specifically investigating the agricultural applications of this compound.

References

Application Notes & Protocols: Investigating the Synergistic Effects of Bensuldazic Acid with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential synergistic antifungal effects of Bensuldazic Acid when used in combination with other antifungal agents. Due to the limited publicly available data on the synergistic interactions of this compound, this document outlines a series of experimental protocols and a theoretical framework to enable researchers to conduct their own investigations.

Introduction

This compound is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative with known antifungal activity. While its standalone efficacy has been noted, its potential for synergistic activity with other established antifungal drugs remains a promising yet underexplored area. Combination therapy is a key strategy in antifungal treatment to enhance efficacy, reduce dosages, minimize toxicity, and overcome resistance. These protocols are designed to facilitate the systematic investigation of this compound's synergistic potential.

Hypothetical Mechanism of Action of this compound

To guide the selection of potential synergistic partners, a hypothetical mechanism of action for this compound is proposed based on the activities of structurally related compounds, such as benzoic acid derivatives and thiadiazine structures.

  • Disruption of Intracellular pH: Similar to benzoic acid, this compound may penetrate the fungal cell in its undissociated form and subsequently lower the intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, thereby disrupting glycolysis and ATP production[1].

  • Cell Wall Integrity Interference: Some thiadiazole derivatives have been shown to disrupt the integrity of the fungal cell wall[2][3]. This compound may share this property, potentially weakening the cell wall and making the fungus more susceptible to other antifungal agents.

Based on this hypothetical mechanism, antifungal drugs that target the fungal cell membrane or cell wall are prime candidates for synergistic combinations with this compound.

Bensuldazic_Acid_Hypothetical_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell Bensuldazic_Acid_Ext This compound (Undissociated) Bensuldazic_Acid_Int This compound (Dissociated) Bensuldazic_Acid_Ext->Bensuldazic_Acid_Int Passive Diffusion H_ion H+ Bensuldazic_Acid_Int->H_ion Release Cell_Wall Cell Wall Integrity Bensuldazic_Acid_Int->Cell_Wall Disrupts pH_drop Decreased Intracellular pH H_ion->pH_drop PFK Phosphofructokinase pH_drop->PFK Inhibits Glycolysis Glycolysis PFK->Glycolysis Inhibits ATP ATP Production Glycolysis->ATP Reduces Checkerboard_Assay_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Drugs Prepare Serial Dilutions of This compound & Partner Antifungal Start->Prepare_Drugs Setup_Plate Set up 96-well Plate: - Add Drugs in Checkerboard Pattern - Include Controls Prepare_Inoculum->Setup_Plate Prepare_Drugs->Setup_Plate Inoculate Inoculate Plate with Fungal Suspension Setup_Plate->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MICs Read MICs for Individual Drugs and Combinations Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret Interpret Results: Synergy, Additivity, Indifference, Antagonism Calculate_FICI->Interpret End End Interpret->End

References

Troubleshooting & Optimization

How to improve the yield of Bensuldazic Acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bensuldazic Acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, chemically known as 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid, belongs to the class of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT). The most common and efficient method for its synthesis is a one-pot domino reaction. This reaction involves the condensation of three components: a primary amine (benzylamine), an amino acid (glycine, which provides the acetic acid moiety), carbon disulfide, and formaldehyde in a basic aqueous medium.[1][2][3][4]

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials required for the one-pot synthesis of this compound are:

  • Benzylamine

  • Glycine

  • Carbon Disulfide (CS₂)

  • Formaldehyde (usually as an aqueous solution, e.g., formalin)

  • A base (e.g., potassium hydroxide)

  • An appropriate solvent system (often a mixture of alcohol and water)

Q3: What is the underlying mechanism of the one-pot synthesis of THTT derivatives like this compound?

A3: The reaction proceeds through the initial formation of dithiocarbamate salts. In the first step, the primary amines (benzylamine and the amino group of glycine) react with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salts. These intermediates then undergo cyclization with formaldehyde to form the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring structure.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of dithiocarbamate intermediate. - Ensure the reaction mixture is sufficiently basic. The use of a strong base like KOH is crucial. - Check the quality of the carbon disulfide; it should be fresh and colorless. - Allow sufficient time for the dithiocarbamate formation before adding formaldehyde.
2. Degradation of the THTT ring. - THTT derivatives can be sensitive to high temperatures and prolonged heating. Avoid excessive heat during the reaction and work-up.[1] - Maintain the pH of the reaction mixture within the optimal range (typically around pH 7.8 for the final cyclization step).[5][6]
3. Side reactions involving formaldehyde. - Formaldehyde can self-polymerize or react in other undesirable ways. Use a fresh, stabilized formaldehyde solution. - Add the formaldehyde solution slowly and portion-wise to the reaction mixture to control the reaction rate.[5]
Product is an intractable oil or difficult to crystallize 1. Presence of impurities. - The crude product may contain unreacted starting materials, polymeric byproducts, or disulfide side products. - Attempt to purify a small sample by column chromatography to identify the main component and impurities.
2. Incorrect pH during work-up. - For this compound, which has a carboxylic acid group, the pH of the aqueous phase during extraction is critical. Acidify the aqueous layer to a pH below the pKa of the carboxylic acid (around 3.6) to ensure it is in its neutral, less water-soluble form before extracting with an organic solvent.
Formation of a white precipitate during the initial reaction phase 1. Precipitation of the dithiocarbamate salt. - This is a normal intermediate step. Ensure adequate stirring to maintain a homogenous mixture for the subsequent reaction with formaldehyde.
Product decomposes upon storage 1. Instability of the THTT ring. - Store the purified this compound in a cool, dark, and dry place. - Consider storing it under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive to oxidation.

Experimental Protocols

General One-Pot Synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones

This protocol is a general procedure and may require optimization for the specific synthesis of this compound.

  • Formation of Dithiocarbamate Salt:

    • To a stirred solution of the primary amine (e.g., benzylamine) (1 equivalent) in a mixture of alcohol (e.g., ethanol) and water, add a solution of potassium hydroxide (1 equivalent, typically 20% aqueous solution).

    • Cool the mixture in an ice bath.

    • Add carbon disulfide (at least 2 equivalents) dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.

  • Cyclization with Formaldehyde and the Second Amine (Glycine):

    • To the dithiocarbamate salt solution, add an aqueous solution of formaldehyde (35%, approximately 2.2 equivalents) and stir for 1-2 hours at room temperature.[1]

    • Prepare a solution of the second primary amine (e.g., glycine) (1 equivalent) in a phosphate buffer (pH 7.8).[5]

    • Add the glycine solution portion-wise to the reaction mixture over 15 minutes.[5]

    • Continue stirring at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product benzylamine Benzylamine dithiocarbamate Dithiocarbamate Formation benzylamine->dithiocarbamate glycine Glycine glycine->dithiocarbamate cs2 Carbon Disulfide cs2->dithiocarbamate formaldehyde Formaldehyde cyclization Cyclization formaldehyde->cyclization base Base (KOH) base->dithiocarbamate dithiocarbamate->cyclization workup Work-up & Purification cyclization->workup bensuldazic_acid This compound workup->bensuldazic_acid

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality (CS₂, Formaldehyde) start->check_reagents check_base Verify Base Stoichiometry & Concentration start->check_base check_temp Monitor Reaction Temperature start->check_temp check_ph Check pH at Each Step start->check_ph use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents adjust_base Adjust Base Amount check_base->adjust_base control_temp Implement Strict Temperature Control check_temp->control_temp adjust_ph Adjust pH as Needed check_ph->adjust_ph

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Bensuldazic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bensuldazic Acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a lipophilic, weakly acidic compound with a predicted pKa of approximately 3.62.[1][2] Its lipophilic nature results in low aqueous solubility, which can lead to precipitation in the aqueous environment of most in vitro assays. This can cause inaccurate and unreliable experimental results.

Q2: What are the primary methods to solubilize this compound for in vitro experiments?

A2: The three main strategies for solubilizing this compound are:

  • Use of an organic co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice.

  • pH adjustment: Increasing the pH of the aqueous medium above the pKa of this compound will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Use of solubilizing agents: Cyclodextrins can encapsulate the lipophilic molecule, increasing its apparent aqueous solubility.[3][4][5][6][7]

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The tolerance to DMSO varies between cell lines.[8][9] As a general guideline:

  • < 0.1% DMSO: Considered safe for most cell lines, including sensitive ones.[8][9][10]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[10][11]

  • > 0.5% - 1% DMSO: May cause cytotoxicity in some cell lines and should be used with caution.[8][10][12] It is crucial to perform a DMSO toxicity control experiment for your specific cell line and assay duration.

Q5: How does pH affect the solubility of this compound?

A5: As a weak acid with a pKa of ~3.62, the solubility of this compound is highly dependent on pH.

  • At pH < pKa (e.g., in acidic media): The carboxylic acid group is protonated, and the molecule is in its less soluble, neutral form.

  • At pH > pKa (e.g., in neutral to basic media): The carboxylic acid group is deprotonated, forming a more water-soluble carboxylate salt.[13][14]

Troubleshooting Guides

Issue 1: Precipitation is observed when adding the DMSO stock solution of this compound to the aqueous assay buffer or cell culture medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Aqueous Solubility The final concentration of this compound in the aqueous medium exceeds its solubility limit.
Solution 1: Decrease Final Concentration: Lower the final working concentration of this compound in your assay.
Solution 2: Increase DMSO Concentration (with caution): Slightly increase the final DMSO concentration, but do not exceed the tolerance limit of your cells (see FAQ Q4). Always include a vehicle control with the same final DMSO concentration.
Solution 3: pH Adjustment: If your assay conditions permit, increase the pH of the final assay medium to at least 2 pH units above the pKa of this compound (i.e., pH > 5.6). This will ionize the compound and increase its aqueous solubility.[13][14]
Solution 4: Use Cyclodextrins: Prepare the this compound solution with a suitable cyclodextrin to enhance its solubility.[3][4][5][6][7]
Rapid Dilution Adding a concentrated DMSO stock directly to the aqueous medium can cause localized high concentrations and rapid precipitation.
Solution: Stepwise Dilution: Perform a serial dilution of your DMSO stock in the assay medium. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid mixing and avoid localized supersaturation.[15]
Issue 2: Inconsistent or non-reproducible results in the in vitro assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Partial Precipitation This compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration.
Solution 1: Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, crystals) at the beginning and end of the incubation period.
Solution 2: Re-evaluate Solubilization Method: If precipitation is suspected, reconsider your solubilization strategy. You may need to use a lower final concentration, a slightly higher DMSO concentration (if tolerated), or incorporate a solubilizing agent like cyclodextrins.
Inaccurate Stock Concentration The initial stock solution in DMSO may not be fully dissolved.
Solution: Ensure Complete Dissolution of Stock: After preparing the stock solution in DMSO, ensure complete dissolution by vortexing and, if necessary, gentle warming (be cautious of compound stability). Visually inspect the stock solution for any undissolved particles before use.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound (Molecular Weight: 282.38 g/mol ).[1][16]

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for compound stability at elevated temperatures.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions in Assay Medium:

    • Perform a serial dilution to reach the desired final concentration.

    • To minimize precipitation, add the DMSO stock solution to the assay medium (not the other way around) while vortexing.

    • Ensure the final DMSO concentration is below the toxicity threshold for your cells.

Example Dilution for a final concentration of 10 µM with 0.1% DMSO:

  • Prepare an intermediate dilution of the 10 mM stock solution in DMSO if needed.

  • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Vortex immediately to ensure rapid and uniform mixing.

Protocol 2: Solubilization using pH Adjustment
  • Determine Assay pH Compatibility: Ensure that the desired pH for solubilization is compatible with your experimental system (e.g., cell viability, enzyme activity). A pH of 7.4 is generally suitable for many cell-based assays.

  • Prepare a Basic Stock Solution:

    • Dissolve this compound in a small amount of a basic solution (e.g., 0.1 M NaOH) to create a concentrated stock of the sodium salt.

    • Alternatively, prepare a stock solution in a buffer with a pH > 6.0.

  • Prepare Final Working Solution:

    • Dilute the basic stock solution into your final assay buffer, ensuring the final pH remains in the desired range.

    • Verify the final pH of your working solution using a calibrated pH meter.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay In Vitro Assay A Weigh this compound B Dissolve in 100% DMSO (e.g., 10 mM) A->B C Direct Dilution in Aqueous Medium B->C Final DMSO < 1% D pH Adjustment of Aqueous Medium B->D Final pH > pKa E Use of Cyclodextrins in Aqueous Medium B->E F Add to Assay System (e.g., Cells) C->F D->F E->F G Incubate F->G H Data Acquisition G->H

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_workflow cluster_solutions Troubleshooting Steps Start Precipitation Observed? Yes Yes Start->Yes No No - Proceed with Assay Start->No S1 Lower Final Concentration Yes->S1 S2 Check/Adjust Final DMSO Concentration (< 1%) Yes->S2 S3 Increase pH of Medium (if compatible) Yes->S3 S4 Use Solubilizing Agent (e.g., Cyclodextrin) Yes->S4 S5 Use Stepwise Dilution Yes->S5 S1->No S2->No S3->No S4->No S5->No

Caption: Troubleshooting workflow for addressing precipitation of this compound.

ph_solubility cluster_ph pH Scale cluster_form Predominant Form of this compound cluster_solubility Aqueous Solubility ph_low Low pH (< 3.62) protonated Protonated (R-COOH) Neutral ph_low->protonated pka pKa ≈ 3.62 pka->protonated deprotonated Deprotonated (R-COO-) Anionic pka->deprotonated ph_high High pH (> 3.62) ph_high->deprotonated low_sol Low Solubility protonated->low_sol high_sol Higher Solubility deprotonated->high_sol

References

Identifying and removing impurities in Bensuldazic Acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Bensuldazic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound synthesis?

A1: Impurities in this compound synthesis can arise from several sources:

  • Starting Materials: Purity of the initial reactants, such as the starting amino acid, benzylamine, carbon disulfide, and formaldehyde, is crucial.

  • Side Reactions: Unwanted reactions between intermediates or reactants can lead to the formation of by-products.

  • Degradation: The final this compound product or key intermediates may degrade under the reaction or work-up conditions.

  • Residual Solvents: Incomplete removal of solvents used during the synthesis and purification steps.

  • Reagents: Contaminants from reagents used in the synthesis, such as potassium hydroxide.

Q2: What is a common synthetic route for this compound, and what impurities can be expected?

A2: A plausible synthetic route for this compound involves the reaction of an N-substituted amino acid with carbon disulfide and formaldehyde. Based on this, potential impurities include unreacted starting materials, and by-products from the dimerization of intermediates.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the detection and quantification of impurities in pharmaceutical compounds like this compound.[1][2][3][4][5][6][7] Methods utilizing a C18 or other suitable reverse-phase column with a UV detector are typically employed.[3][7] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification of unknown impurities by providing molecular weight information.[1]

Q4: What are the general strategies for removing impurities from this compound?

A4: Common purification strategies include:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for effective purification.

  • Column Chromatography: For more challenging separations, flash chromatography or preparative HPLC can be employed to isolate the pure compound from its impurities.[8]

  • Washing/Extraction: Washing the crude product with appropriate solvents can remove certain impurities.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Action
Low Purity of Final Product Incomplete reaction or presence of significant side products.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants). 3. Employ a more rigorous purification method such as column chromatography.
Presence of Unidentified Peaks in HPLC Formation of unknown by-products or degradation products.1. Use LC-MS to obtain the molecular weight of the unknown impurities. 2. Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products and aid in their identification.
Poor Yield Sub-optimal reaction conditions or loss of product during work-up and purification.1. Re-evaluate the reaction stoichiometry and catalyst (if any). 2. Optimize the extraction and recrystallization procedures to minimize product loss.
Inconsistent Results Between Batches Variability in the quality of starting materials or reagents.1. Ensure the purity of all starting materials and reagents before use. 2. Standardize all reaction and work-up procedures.

Illustrative Data Presentation

The following table provides an example of how to present quantitative data for impurity profiling of two different batches of this compound. Note: This data is for illustrative purposes only.

Impurity Retention Time (min) Batch A (%) Batch B (%)
Starting Amino Acid2.50.150.05
Benzylamine4.20.080.03
Unknown Impurity 16.80.500.25
This compound10.199.2799.67

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling of this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture).

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find a system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Bensuldazic_Acid_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Amino Acid Amino Acid Intermediate Dithiocarbamate Intermediate Amino Acid->Intermediate Benzylamine Benzylamine Benzylamine->Intermediate CS2 Carbon Disulfide CS2->Intermediate HCHO Formaldehyde Bensuldazic_Acid This compound HCHO->Bensuldazic_Acid KOH Potassium Hydroxide KOH->Intermediate Intermediate->Bensuldazic_Acid + Formaldehyde

Caption: Hypothesized synthesis pathway for this compound.

Impurity_Troubleshooting_Workflow Start Start HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Impurity_Detected Impurity Detected? HPLC_Analysis->Impurity_Detected Identify_Impurity Identify Impurity (LC-MS) Impurity_Detected->Identify_Impurity Yes End End Impurity_Detected->End No Known_Impurity Known Impurity? Identify_Impurity->Known_Impurity Optimize_Synthesis Optimize Synthesis Conditions Known_Impurity->Optimize_Synthesis Yes (e.g., starting material) Improve_Purification Improve Purification Method Known_Impurity->Improve_Purification Yes (e.g., by-product) Known_Impurity->End No (further investigation) Optimize_Synthesis->HPLC_Analysis Improve_Purification->HPLC_Analysis

Caption: Troubleshooting workflow for impurity identification.

References

Troubleshooting common problems in Bensuldazic Acid experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bensuldazic Acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

I. General Compound Handling & Preparation

This section addresses common issues related to the physical and chemical properties of this compound.

FAQs:

  • Q1: What is this compound and what are its primary known activities?

    • A1: this compound is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative. It is recognized as a prodrug model and has demonstrated antifungal activity.

  • Q2: How should I store this compound?

    • A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's specific recommendations, which typically involve refrigeration or freezing.

  • Q3: I am having trouble dissolving this compound. What can I do?

    • A3: this compound, like many carboxylic acids, may have limited aqueous solubility. Here are several strategies to enhance solubility:

      • Solvent Selection: Try dissolving the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before making further dilutions in aqueous media. Always include a vehicle control in your experiments.

      • pH Adjustment: The solubility of carboxylic acids is often pH-dependent. Increasing the pH of the aqueous solution with a suitable base can deprotonate the carboxylic acid group, forming a more soluble salt.

      • Use of Excipients: Consider the use of solubilizing agents or cyclodextrins, which can form inclusion complexes with the drug to enhance its solubility.

      • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

      • Warming: Gently warming the solution may improve solubility, but be cautious of potential degradation at elevated temperatures.

Table 1: Example - Solubility of a Carboxylic Acid Drug in Various Solvents
SolventSolubility (mg/mL) at 25°C
Water (pH 7.4)< 0.1
Phosphate Buffered Saline (PBS)< 0.1
Dimethyl Sulfoxide (DMSO)> 50
Ethanol> 20
Methanol> 20
Polyethylene Glycol 400 (PEG400)> 30

Disclaimer: This table provides example data for a typical poorly soluble carboxylic acid and is for illustrative purposes. Actual solubility of this compound should be determined experimentally.

II. Analytical & Quantitative Analysis (HPLC)

This section focuses on troubleshooting High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.

FAQs:

  • Q4: I am developing an HPLC method for this compound and am seeing peak tailing. What are the common causes and solutions?

    • A4: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. Here are potential causes and their solutions:

      • Secondary Interactions: The acidic silanol groups on the silica-based column packing can interact with your analyte.

        • Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Lowering the mobile phase pH (e.g., to 2.5-3.5 with trifluoroacetic acid or formic acid) will suppress the ionization of silanol groups and the carboxylic acid, reducing these interactions.

      • Column Overload: Injecting too much sample can lead to peak distortion.

        • Solution: Reduce the injection volume or the concentration of your sample.

      • Contamination: A contaminated guard column or analytical column can cause peak shape issues.

        • Solution: Flush the column with a strong solvent or replace the guard column.

  • Q5: My retention times are drifting during my HPLC run. What should I check?

    • A5: Retention time drift can be caused by several factors:

      • Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile organic component can alter the elution strength.

        • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

      • Column Temperature: Fluctuations in ambient temperature can affect retention times.

        • Solution: Use a column oven to maintain a constant temperature.

      • Column Equilibration: Insufficient equilibration time with the mobile phase before starting the run.

        • Solution: Ensure the column is fully equilibrated; a stable baseline is a good indicator.

      • Pump Issues: Leaks or malfunctioning pump components can lead to inconsistent flow rates.

        • Solution: Check for leaks and perform regular pump maintenance.

Experimental Protocol: Quantification of this compound by RP-HPLC

This is a general starting method that may require optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with a suitable ratio (e.g., 70:30 A:B) and adjust as needed for optimal separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of this compound (likely in the 230-280 nm range).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare experimental samples by diluting them to fall within the range of the calibration curve.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the experimental samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

III. In Vitro Antifungal Susceptibility Testing

This section provides guidance on troubleshooting common issues in antifungal assays.

FAQs:

  • Q6: I am performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound, but my results are not reproducible. What could be the issue?

    • A6: Reproducibility in broth microdilution assays can be affected by several factors:

      • Inoculum Preparation: Inconsistent inoculum density is a major source of variability.

        • Solution: Standardize your fungal inoculum using a spectrophotometer or hemocytometer to ensure you are using the correct cell density in each experiment.

      • Compound Precipitation: If this compound precipitates in the culture medium, the effective concentration will be lower and variable.

        • Solution: Refer to the solubility enhancement strategies in Q3. Ensure the final concentration of any organic solvent (like DMSO) is low and consistent across all wells, and that it does not affect fungal growth on its own.

      • Incubation Conditions: Variations in incubation time, temperature, or CO2 levels can impact fungal growth.

        • Solution: Maintain consistent incubation conditions for all experiments.

      • Endpoint Reading: Subjectivity in visually determining the MIC can lead to variability.

        • Solution: Use a plate reader to measure optical density for a more objective endpoint. The MIC is often defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the control.

  • Q7: How do I prepare my this compound stock solution for antifungal assays?

    • A7:

      • Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

      • For the assay, create an intermediate dilution of the stock in the appropriate culture medium.

      • Perform serial dilutions from this intermediate stock directly in the microtiter plate to achieve the final desired concentrations. Ensure the final DMSO concentration is typically ≤1% and is the same in all wells, including the vehicle control.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
  • Materials:

    • 96-well, flat-bottom microtiter plates.

    • Fungal isolate of interest.

    • Appropriate liquid culture medium (e.g., RPMI-1640).

    • This compound.

    • Positive control antifungal drug (e.g., Fluconazole).

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a standardized fungal inoculum in the culture medium.

    • In a 96-well plate, add 100 µL of culture medium to all wells except the first column.

    • Prepare a 2X working stock of this compound in the culture medium. Add 200 µL of this to the first column.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column of dilutions.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (fungi with no drug) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

    • Determine the MIC by visual inspection or by reading the optical density at a suitable wavelength (e.g., 600 nm).

IV. Cell-Based Assays (e.g., Cytotoxicity)

This section covers troubleshooting for assessing the effects of this compound on mammalian cells.

FAQs:

  • Q8: I am performing an MTT assay to assess the cytotoxicity of this compound, but I am getting inconsistent or unexpected results. What could be wrong?

    • A8: MTT assays can be prone to artifacts:

      • Compound Interference: this compound, being a sulfur-containing compound, may directly react with the MTT reagent, leading to false-positive or false-negative results.

        • Solution: Run a control plate with the compound in cell-free medium to check for any direct reduction of MTT. If interference is observed, consider using an alternative viability assay such as a CellTiter-Glo® (ATP-based) or a CyQUANT® (DNA-based) assay.

      • Precipitation in Media: If the compound precipitates, it can interfere with the absorbance reading and reduce the effective concentration.

        • Solution: Observe the wells under a microscope for any signs of precipitation. If present, lower the concentration range or use solubility enhancement techniques (see Q3).

      • Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved for accurate readings.

        • Solution: Ensure adequate mixing and incubation time with the solubilization buffer.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

V. Prodrug Activation & Mechanism of Action

This section provides insights into studying the prodrug nature and potential mechanism of action of this compound.

FAQs:

  • Q9: How can I confirm that this compound is acting as a prodrug in my in vitro system?

    • A9: To study prodrug activation, you can perform in vitro assays using relevant biological matrices:

      • Incubation with Cell Lysates or Tissue Homogenates: Incubate this compound with cell lysates (e.g., fungal or mammalian) or liver microsomes (which contain many metabolic enzymes).

      • Analysis: At different time points, analyze the samples by HPLC or LC-MS to monitor the decrease of the parent compound (this compound) and the appearance of the active metabolite.

  • Q10: What is the likely antifungal mechanism of action for this compound?

    • A10: While the specific target is not definitively established, compounds containing a thione group, like this compound, are known to have several potential antifungal mechanisms. These include disruption of the fungal cell membrane integrity, inhibition of key enzymes involved in metabolic pathways, or interference with cell wall synthesis.

Experimental Workflow: In Vitro Prodrug Activation Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare this compound Stock Solution incubate Incubate this compound with Biological Matrix at 37°C prep_compound->incubate prep_matrix Prepare Biological Matrix (e.g., Fungal Cell Lysate, Liver Microsomes) prep_matrix->incubate sample Collect Aliquots at Different Time Points (e.g., 0, 15, 30, 60 min) incubate->sample quench Quench Reaction (e.g., add cold Acetonitrile) sample->quench analyze Analyze by HPLC or LC-MS quench->analyze quantify Quantify Parent Compound and Metabolite(s) analyze->quantify

Caption: Workflow for an in vitro prodrug activation assay.

Hypothesized Signaling Pathway: Antifungal Action of a Thione-Containing Prodrug

G Bensuldazic_Acid This compound (Prodrug) Enzymatic_Activation Fungal Enzymes (e.g., Esterases) Bensuldazic_Acid->Enzymatic_Activation Activation Active_Metabolite Active Metabolite (Thione) Cell_Membrane Fungal Cell Membrane Disruption Active_Metabolite->Cell_Membrane Interacts with Enzyme_Inhibition Inhibition of Essential Fungal Enzymes (e.g., in Ergosterol Synthesis) Active_Metabolite->Enzyme_Inhibition Inhibits Enzymatic_Activation->Active_Metabolite Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Hypothesized antifungal mechanism of this compound.

Technical Support Center: Stability Testing of Bensuldazic Acid under ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Bensuldazic Acid according to ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term, accelerated, and intermediate storage conditions for the stability testing of this compound drug substance as per ICH Q1A(R2)?

As per the ICH Q1A(R2) guideline, the choice of long-term storage conditions is at the discretion of the applicant and is determined by the climatic zone for which the drug is intended.[1][2] The general case storage conditions are summarized in the table below.

Study TypeStorage ConditionMinimum Duration
Long-term*25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate**30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

*It is up to the applicant to decide whether long-term stability studies are performed at 25°C ± 2°C/60% RH ± 5% RH or 30°C ± 2°C/65% RH ± 5% RH.[1][2] **Intermediate testing is only required if a "significant change" occurs during the accelerated stability study when the long-term condition is 25°C ± 2°C / 60% RH ± 5% RH.[1][2] If the long-term condition is 30°C ± 2°C / 65% RH ± 5% RH, there is no intermediate condition.[1]

Q2: How frequently should I test the samples during a stability study?

For a drug substance with a proposed re-test period of at least 12 months, the testing frequency for long-term stability studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][2] For accelerated stability studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1][2]

Q3: What is the purpose of a forced degradation (stress testing) study for this compound?

Forced degradation studies are essential to:

  • Identify potential degradation products.[3]

  • Elucidate the degradation pathways of the drug substance.[3]

  • Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."

  • Understand the intrinsic stability of the this compound molecule.[3]

Q4: What stress conditions should be applied in a forced degradation study of this compound?

A comprehensive forced degradation study should expose this compound to a variety of stress conditions, including:

  • Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric or sulfuric acid.[2]

  • Base Hydrolysis: Typically using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[2]

  • Oxidation: Commonly using hydrogen peroxide (3-30%).

  • Thermal Degradation: Exposing the solid drug substance to elevated temperatures (e.g., 10°C above the accelerated temperature).[4]

  • Photostability: Exposing the drug substance to light as per ICH Q1B guidelines.

Troubleshooting Guide

Problem 1: No degradation is observed under any of the initial forced degradation stress conditions.

  • Possible Cause: The stress conditions are not stringent enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base.

    • Increase the temperature of the thermal or hydrolytic studies.

    • Extend the duration of exposure to the stress condition.

    • For oxidative stress, a different oxidizing agent might be necessary.

Problem 2: The drug substance degrades completely into multiple, unresolvable peaks in the chromatogram.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the acid or base.

    • Lower the temperature of the thermal or hydrolytic studies.

    • Shorten the duration of exposure to the stress condition.

    • Ensure the analytical method has adequate separation power. This may involve adjusting the mobile phase composition, gradient, or column chemistry.

Problem 3: The mass balance in the stability study is less than 95%.

  • Possible Cause 1: Not all degradation products are being detected.

    • Troubleshooting Steps:

      • Ensure the detection wavelength is appropriate for both the parent drug and all potential degradants. A photodiode array (PDA) detector can be useful to assess peak purity and identify the optimal wavelength for all compounds.

      • Some degradants may not have a chromophore and may require a different detection method (e.g., mass spectrometry, charged aerosol detection).

  • Possible Cause 2: Degradation products are not being eluted from the HPLC column.

    • Troubleshooting Steps:

      • Modify the mobile phase composition or gradient to ensure the elution of highly polar or non-polar degradants.

      • Consider a different column chemistry.

  • Possible Cause 3: Volatile degradation products may have formed and escaped.

    • Troubleshooting Steps:

      • This is more challenging to address. Headspace GC-MS could be used to investigate potential volatile degradants if suspected.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade acetonitrile, methanol, and water

  • Suitable buffer for mobile phase (e.g., phosphate or acetate buffer)

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a stability chamber at 70°C for 7 days.

    • At the end of the study, dissolve the sample in a suitable solvent and dilute to the target concentration for HPLC analysis.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug substance to light conditions as specified in ICH Q1B.

    • Analyze the samples by HPLC after the exposure period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation and the relative retention times of any degradation products.

    • If coupled with a mass spectrometer, tentatively identify the mass of the degradation products.

Visualizations

ICH_Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase drug_substance Drug Substance select_batches Select Batches (min. 3) drug_substance->select_batches long_term Long-Term Study (25°C/60%RH or 30°C/65%RH) select_batches->long_term accelerated Accelerated Study (40°C/75%RH) select_batches->accelerated forced_degradation Forced Degradation (Stress Testing) select_batches->forced_degradation develop_method Develop & Validate Stability-Indicating Analytical Method analyze_samples Analyze Samples at Time Points develop_method->analyze_samples long_term->analyze_samples intermediate Intermediate Study (30°C/65%RH) accelerated->intermediate If 'Significant Change' accelerated->analyze_samples intermediate->analyze_samples forced_degradation->analyze_samples evaluate_data Evaluate Data (Assess for 'Significant Change') analyze_samples->evaluate_data establish_retest Establish Re-test Period / Shelf Life evaluate_data->establish_retest define_storage Define Storage Conditions evaluate_data->define_storage

Caption: General workflow for ICH stability testing of a drug substance.

Bensuldazic_Acid_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation bensuldazic This compound hydrolysis_product Hypothetical Hydrolysis Product (e.g., ring opening) bensuldazic->hydrolysis_product Acid/Base oxidation_product Hypothetical Oxidation Product (e.g., N-oxide or S-oxide) bensuldazic->oxidation_product H₂O₂ photolysis_product Hypothetical Photolytic Product (e.g., decarboxylation) bensuldazic->photolysis_product Light (UV/Vis)

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Technical Support Center: Bensuldazic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Bensuldazic Acid in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide is based on established principles of pharmaceutical stability testing, it is highly recommended to perform specific validation for your particular formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in solution?

A1: Like many pharmaceutical compounds, this compound in solution can be susceptible to degradation from several factors, including:

  • pH: The stability of this compound is likely pH-dependent. Acidic or basic conditions can catalyze hydrolysis of susceptible functional groups within the molecule.

  • Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to light can lead to oxidative degradation. The thioether and thiadiazine moieties in this compound could be susceptible to oxidation.[1]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions.[2][3]

  • Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, it is recommended to store this compound solutions under the following conditions:

  • Temperature: Store at controlled room temperature or refrigerated (2-8°C), depending on the solvent and desired shelf-life. Lower temperatures are generally preferred to slow down degradation kinetics.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: For oxygen-sensitive solutions, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution under an inert atmosphere.

  • Container: Use well-sealed, inert containers to prevent solvent evaporation and contamination.

Q3: Are there any specific stabilizers or antioxidants that can be used to prevent the degradation of this compound in solution?

A3: While specific stabilizers for this compound have not been extensively reported in publicly available literature, general strategies for stabilizing similar molecules can be applied. Consider the following, but be aware that compatibility and effectiveness must be experimentally verified:

  • Antioxidants: For protection against oxidation, common antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid could be evaluated.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.

  • Buffers: To control the pH and prevent acid or base-catalyzed hydrolysis, use a suitable buffer system in which this compound demonstrates maximum stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of potency or unexpected peaks in chromatogram Chemical degradation of this compound.- Verify the pH of the solution and adjust if necessary using a suitable buffer. - Protect the solution from light. - Store the solution at a lower temperature. - Consider purging with an inert gas to remove dissolved oxygen. - Evaluate the addition of an appropriate antioxidant or chelating agent after compatibility testing.
Discoloration of the solution Formation of colored degradation products, possibly due to oxidation or photodegradation.- Immediately protect the solution from light. - Analyze the solution by HPLC-UV/Vis to check for new chromophoric degradation products. - Implement measures to prevent oxidation, such as using deoxygenated solvents and storing under an inert atmosphere.
Precipitation in the solution Formation of insoluble degradation products or change in solubility due to pH shift.- Confirm the identity of the precipitate. It may be a degradation product or the parent compound crashing out of solution. - Re-evaluate the solvent system and concentration. - Ensure the pH of the solution is within the optimal range for this compound solubility and stability.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][4] The following are general conditions for stress testing. The extent of degradation should be targeted to be between 5-20%.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105°C for 24 hours
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible light

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, mix an aliquot of the stock solution with the stressor solution. For thermal and photolytic studies on the solid state, expose the powder directly.

  • Incubate the samples for the specified time and temperature.

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations

G cluster_0 Forced Degradation Workflow prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze characterize Identify & Characterize Degradants analyze->characterize

Caption: A general experimental workflow for conducting forced degradation studies on this compound.

G cluster_1 Hypothetical Degradation Pathway of a Thiadiazine Ring thiadiazine Thiadiazine Ring C=S hydrolysis Hydrolysis (Acid/Base) thiadiazine:f0->hydrolysis oxidation Oxidation (e.g., H₂O₂) thiadiazine:f1->oxidation ring_opening Ring-Opened Intermediate hydrolysis->ring_opening sulfoxide Thiadiazine S-Oxide oxidation->sulfoxide further_degradation Further Degradation Products ring_opening->further_degradation sulfoxide->further_degradation

Caption: A hypothetical degradation pathway for a thiadiazine ring structure under hydrolytic and oxidative stress.

References

Technical Support Center: Enhancing the Bioavailability of Bensuldazic Acid in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Bensuldazic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: this compound is a lipophilic compound, which often implies poor aqueous solubility.[1] This low solubility is a primary obstacle to its oral bioavailability, as the drug must dissolve in the gastrointestinal fluids to be absorbed.[2][3] Consequently, researchers may observe low and variable plasma concentrations after oral administration.

Q2: What are the most promising strategies to enhance the oral bioavailability of lipophilic drugs like this compound?

A2: Several formulation strategies can be employed to improve the solubility and absorption of lipophilic drugs.[4] Key approaches include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[5]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate.

Q3: How can I quantify the concentration of this compound in plasma samples?

A3: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying drug concentrations in biological fluids like plasma.[7] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile or low molecular weight compounds.[7] Immunoassays are another option, though they may be less specific than LC-MS.[7]

Troubleshooting Guides

Formulation & Characterization
Issue Potential Cause Troubleshooting Steps
Low drug loading in lipid-based formulations. Saturation of the drug in the lipid vehicle.1. Screen different lipid excipients (oils, surfactants) to find a system with higher solubilizing capacity for this compound. 2. Incorporate co-solvents to improve drug solubility within the formulation.[8] 3. Gently warm the lipid vehicle during formulation preparation to increase drug solubility.
Inconsistent particle size in nanoparticle formulations. Issues with the formulation or homogenization process.1. Optimize the concentration of stabilizers (surfactants, polymers) to prevent particle aggregation.[9] 2. Adjust the parameters of the production method (e.g., homogenization pressure, milling time).[10] 3. Ensure the drug is fully dissolved in the organic phase before precipitation if using a bottom-up method.[9]
Drug recrystallization in amorphous solid dispersions. The drug loading exceeds the solubility in the polymer or environmental factors like humidity.1. Select a polymer with strong interactions (e.g., hydrogen bonding) with this compound. 2. Reduce the drug loading to a level that the polymer can stabilize. 3. Store the formulation in a low-humidity environment.
In Vivo Studies
Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animal subjects. Inconsistent dosing, physiological differences, or formulation instability.1. Ensure accurate and consistent administration of the formulation to each animal. 2. Use a sufficient number of animals per group to account for biological variability. 3. Confirm the in-use stability of the formulation to ensure consistent dosing over the study period.
No significant improvement in bioavailability with the new formulation. The formulation does not effectively enhance dissolution in vivo, or the drug has high first-pass metabolism.1. Re-evaluate the formulation strategy. Consider a different approach (e.g., if a nanoparticle formulation failed, try a lipid-based system). 2. Investigate potential for significant first-pass metabolism. Lipid-based formulations may help by promoting lymphatic transport, which can bypass the liver.[5] 3. Ensure the in vitro dissolution of the formulation is significantly higher than the unformulated drug.
Unexpected toxicity or adverse events in animal subjects. Excipients in the formulation may have toxic effects at the administered dose.1. Review the safety information for all excipients used in the formulation. 2. Conduct a dose-ranging study with the vehicle (formulation without the drug) to assess its tolerability. 3. Consider reducing the concentration of potentially problematic excipients.

Data Summary: Expected Bioavailability Enhancement

The following table presents a hypothetical summary of expected pharmacokinetic parameters for this compound following the administration of different formulations, based on typical improvements seen with these technologies for other poorly soluble drugs.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound (Aqueous Suspension)10150 ± 354.0 ± 1.2800 ± 150100
Nanoparticle Formulation10600 ± 1201.5 ± 0.53200 ± 500400
Lipid-Based Formulation (SEDDS)10950 ± 2001.0 ± 0.35600 ± 900700
Amorphous Solid Dispersion10750 ± 1501.2 ± 0.44400 ± 750550

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoparticle Formulation

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Methodology:

  • Dissolution of Stabilizer: Dissolve a suitable stabilizer (e.g., a non-ionic polymer or surfactant) in deionized water.

  • Dispersion of Drug: Disperse the micronized this compound powder in the stabilizer solution.

  • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 10 cycles).[10]

  • Particle Size Analysis: Measure the particle size and polydispersity index of the resulting nanosuspension using dynamic light scattering.

  • Characterization: Further characterize the formulation for zeta potential, drug content, and dissolution rate compared to the unformulated drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., nanoparticle suspension) and the control (aqueous suspension of unformulated drug) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study formulation Formulation Preparation (e.g., Nanoparticles) characterization In Vitro Characterization (Particle Size, Dissolution) formulation->characterization dosing Oral Dosing in Rodents characterization->dosing Proceed if promising sampling Serial Blood Sampling dosing->sampling bioanalysis Plasma Bioanalysis (LC-MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for developing and evaluating a new this compound formulation.

bioavailability_enhancement cluster_drug This compound (Poorly Soluble) cluster_strategies Enhancement Strategies cluster_mechanism Mechanism of Action drug Oral Administration lipid Lipid-Based Formulation drug->lipid nano Nanoparticle Formulation drug->nano solid_disp Amorphous Solid Dispersion drug->solid_disp solubility Increased Solubility lipid->solubility dissolution Increased Dissolution Rate nano->dissolution solid_disp->dissolution absorption Enhanced Absorption solubility->absorption dissolution->absorption

Caption: Strategies and mechanisms for enhancing the oral bioavailability of this compound.

References

Validation & Comparative

In Vitro Antifungal Efficacy of Bensuldazic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensuldazic acid is a synthetic compound belonging to the thiadiazine class of heterocyclic molecules. While research into its therapeutic applications has been limited, preliminary investigations have suggested potential antifungal properties. This guide provides a comparative overview of the available, albeit limited, in vitro antifungal efficacy data for this compound. The objective is to offer a foundational resource for researchers interested in the further exploration of this compound as a potential antifungal agent. Due to the scarcity of publicly available data, this guide also highlights the standard methodologies used for in vitro antifungal susceptibility testing to provide a framework for future validation studies.

Comparative Efficacy Data

To provide a relevant comparative context for future studies, the following table summarizes the typical in vitro efficacy of standard antifungal agents against representative fungal species. These values, sourced from various studies, illustrate the benchmarks against which this compound's efficacy would need to be measured.

Table 1: In Vitro Efficacy of Common Antifungal Agents Against Key Fungal Pathogens

Antifungal AgentCandida albicans (MIC Range in µg/mL)Aspergillus fumigatus (MIC Range in µg/mL)
Fluconazole 0.25 - 416 - >64
Amphotericin B 0.12 - 10.25 - 2
Voriconazole 0.03 - 0.50.25 - 2
Caspofungin 0.03 - 0.50.015 - 0.125

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.

Standard Experimental Protocols for In Vitro Antifungal Efficacy Testing

To validate the antifungal potential of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments that should be performed.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

a. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours.

  • Colonies are collected and suspended in sterile saline.

  • The suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

b. Assay Procedure:

  • A serial two-fold dilution of this compound (and comparator drugs) is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Each well is inoculated with the prepared fungal suspension.

  • A growth control (no drug) and a sterility control (no inoculum) are included.

  • Plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest drug concentration at which there is no visible growth.

Time-Kill Assay

This dynamic assay assesses the rate at which an antifungal agent kills a fungal population over time.

a. Inoculum Preparation:

  • A fungal suspension is prepared as described for the MIC assay and diluted to a starting concentration of approximately 1 x 10^5 CFU/mL in RPMI-1640 medium.

b. Assay Procedure:

  • This compound is added to the fungal suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • A growth control without the drug is included.

  • The cultures are incubated at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.

  • After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC determination and time-kill assays.

MIC_Workflow cluster_prep Inoculum Preparation cluster_assay MIC Assay Culture Fungal Culture Suspension Saline Suspension Culture->Suspension McFarland 0.5 McFarland Standard Suspension->McFarland Dilution Dilution in RPMI-1640 McFarland->Dilution Inoculation Inoculation of Microtiter Plate Dilution->Inoculation SerialDilution Serial Dilution of this compound SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual Reading of MIC Incubation->Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Time-Point Sampling & Analysis Inoculum Prepare Fungal Inoculum (~1x10^5 CFU/mL) DrugAddition Add this compound (multiples of MIC) Inoculum->DrugAddition Incubate Incubate with Agitation DrugAddition->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Plating Serial Dilution & Plating Sampling->Plating ColonyCount Incubate & Count Colonies (CFU/mL) Plating->ColonyCount Plotting Plot Log10 CFU/mL vs. Time ColonyCount->Plotting Ergosterol_Pathway cluster_inhibition Potential Inhibition Points AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Lanosterol Demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azoles Azoles inhibit Lanosterol Demethylase Azoles->Lanosterol

A Comparative Analysis of Bensuldazic Acid and Ketoconazole for Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal agent development, a thorough comparison of novel compounds against established standards is crucial for identifying promising new therapeutic avenues. This guide provides a detailed comparative study of Bensuldazic Acid, a derivative of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), and Ketoconazole, a widely recognized imidazole antifungal agent. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their antifungal activity, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to the Compounds

This compound is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative. It has been synthesized as a potential prodrug, incorporating an amino acid moiety into the THTT ring structure. Its chemical formula is C12H14N2O2S2[1][2][3][4].

Ketoconazole is a broad-spectrum imidazole antifungal agent. It is a well-established drug used in the treatment of various fungal infections. Ketoconazole's mechanism of action and antifungal spectrum are well-documented[5][6].

Comparative Antifungal Activity

The in vitro antifungal efficacy of this compound and Ketoconazole has been evaluated against several Candida species. The following tables summarize the Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) data for both compounds. It is important to note that the data for this compound comes from a specific study on a series of THTT derivatives, while the data for Ketoconazole is compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Antifungal Activity against Candida albicans

CompoundMIC (µg/mL)MFC (µg/mL)
This compound3.12 - 12.5[7]3.12 - 12.5[7]
Ketoconazole0.015 - 64[8][9][10]Not consistently reported

Table 2: Antifungal Activity against Candida parapsilosis

CompoundMIC (µg/mL)MFC (µg/mL)
This compound3.12 - 12.5[7]3.12 - 12.5[7]
KetoconazoleMIC90: 4[11]Not consistently reported

Table 3: Antifungal Activity against other Candida Species

CompoundSpeciesMIC (µg/mL)MFC (µg/mL)
This compoundC. pseudotropicalis3.12 - 12.5[7]3.12 - 12.5[7]
This compoundC. stellatoidea3.12 - 12.5[7]3.12 - 12.5[7]

Note: The compound evaluated in the study by Ertan et al. is 3-benzyl-5-(carboxymethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione, which corresponds to the chemical structure of this compound.

Mechanism of Action

Ketoconazole

Ketoconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. It achieves this by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51A1). This enzyme is critical for the conversion of lanosterol to ergosterol. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth[6][12].

Ketoconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_outcome Result Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51A1 (14α-demethylase) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Ketoconazole Ketoconazole CYP51A1 (14α-demethylase) CYP51A1 (14α-demethylase) Ketoconazole->CYP51A1 (14α-demethylase) Inhibits Ergosterol_depletion Ergosterol depletion Fungal_cell_membrane Compromised fungal cell membrane Ergosterol_depletion->Fungal_cell_membrane Toxic_sterols Accumulation of toxic sterols Toxic_sterols->Fungal_cell_membrane

Ketoconazole's inhibition of the ergosterol biosynthesis pathway.
This compound

The precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. It is described as a prodrug, which suggests that it is converted into an active form in the biological system[7]. The active metabolite and its specific molecular target are currently unknown. The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) core is known to have a broad range of biological activities, but further research is needed to pinpoint the antifungal mechanism.

Experimental Protocols

Antifungal Susceptibility Testing for this compound (Tube Dilution Method)

The in vitro antifungal activity of this compound and its analogues was determined using a tube dilution method[7].

1. Inoculum Preparation:

  • Fungal strains are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, at 35 ± 2°C for 24 hours.

  • Five distinct colonies of approximately 1mm are picked and suspended in 5ml of sterile 0.85% saline.

  • The suspension is vortexed, and the turbidity is adjusted to yield 1 x 10^6 - 5 x 10^6 cells/ml, corresponding to a 0.5 McFarland standard.

2. Tube Dilution Assay:

  • A series of sterile test tubes are prepared, each containing a specific concentration of the test compound diluted in a suitable broth medium. A drug-free tube serves as a control.

  • The standardized fungal inoculum is added to each tube.

  • The tubes are incubated at an appropriate temperature and duration (e.g., 35 ± 2°C for 24-48 hours).

3. Determination of MIC and MFC:

  • MIC (Minimal Inhibitory Concentration): The lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MFC (Minimal Fungicidal Concentration): To determine the MFC, an aliquot from each tube showing no visible growth is subcultured onto a fresh, drug-free agar plate. The lowest concentration that results in no growth on the subculture plate is the MFC.

Tube_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compound in broth C Inoculate each tube with fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate tubes at 35-37°C for 24-48h C->D E Observe for visible growth to determine MIC D->E F Subculture from clear tubes onto agar plates E->F G Incubate plates and observe for growth to determine MFC F->G

Workflow for the Tube Dilution Method for Antifungal Susceptibility Testing.
Antifungal Susceptibility Testing for Ketoconazole (CLSI Broth Microdilution)

The susceptibility of fungi to Ketoconazole is often determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 broth microdilution method[13][14].

1. Inoculum Preparation: As described for the tube dilution method.

2. Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • Two-fold serial dilutions of Ketoconazole are prepared in RPMI 1640 medium.

  • Each well is inoculated with the standardized fungal suspension.

  • The plates are incubated at 35°C for 24 to 48 hours.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free control well. This can be assessed visually or spectrophotometrically.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and Ketoconazole. Ketoconazole is a well-characterized antifungal with a known mechanism of action and a broad set of publicly available susceptibility data. This compound, as a representative of the THTT class of compounds, shows promising in vitro activity against Candida species.

However, several knowledge gaps for this compound remain. Its precise mechanism of action is yet to be determined, and more extensive in vitro and in vivo studies are required to establish its full antifungal spectrum and potential for therapeutic use. The lack of directly comparative studies necessitates a cautious interpretation of the presented data. Future research should focus on elucidating the mechanism of action of this compound and conducting head-to-head comparative studies with established antifungal agents to better define its potential role in antifungal drug discovery.

References

In Vivo Validation of Bensuldazic Acid's Antifungal Effect: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for the in vivo validation of Bensuldazic Acid's antifungal effect in a murine model. This compound, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, has been identified as a potential antifungal agent, likely functioning as a prodrug. While direct in vivo studies on this compound are not yet available in published literature, this document outlines a standard experimental protocol for its evaluation and compares its potential efficacy against established antifungal agents, based on the known performance of similar chemical structures and antifungal prodrugs.

The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel antifungal therapies.

Comparative Performance of Antifungal Agents in a Murine Model of Systemic Candidiasis

The following table summarizes the expected and established performance of various antifungal agents in a systemic murine candidiasis model. The data for this compound is hypothetical and based on the reported antifungal activity of THTT derivatives.

Compound Drug Class Dosage Range (mg/kg) Route of Administration Primary Efficacy Endpoint Observed/Expected Efficacy Reference Antifungal(s)
This compound (Hypothetical) Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) Derivative10 - 50Intraperitoneal / OralFungal burden in kidneys (CFU/g)Expected dose-dependent reduction in fungal load.Fluconazole, Amphotericin B
Fluconazole Triazole10 - 20Oral / IntraperitonealFungal burden in kidneys (CFU/g)Significant reduction in fungal burden compared to untreated controls.[1][2]Amphotericin B
Amphotericin B Polyene0.5 - 5Intravenous / IntraperitonealFungal burden in kidneys (CFU/g) & Survival RateHigh efficacy in reducing fungal burden and increasing survival.[2][3]Fluconazole

Experimental Protocol: Murine Model of Systemic Candidiasis

This section details a standardized protocol for inducing and evaluating systemic Candida albicans infection in a murine model, suitable for testing the in vivo efficacy of this compound.

1. Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Housing: Maintained under specific pathogen-free conditions with ad libitum access to food and water.

  • Immunosuppression (Optional but Recommended): To establish a robust and reproducible infection, immunosuppression can be induced using cyclophosphamide (150 mg/kg) administered intraperitoneally on days -4 and -1 relative to infection.

2. Fungal Strain and Inoculum Preparation:

  • Strain: Candida albicans SC5314 or another well-characterized virulent strain.

  • Culture: Grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.

  • Inoculum: Yeast cells are harvested, washed with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final concentration is adjusted to 1 x 10⁶ CFU/mL in PBS.

3. Infection Procedure:

  • Mice are infected via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ CFU/mouse).

4. Treatment Regimen:

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Comparator Drugs: Fluconazole and/or Amphotericin B prepared according to standard protocols.

  • Administration: Treatment is initiated 24 hours post-infection and administered once daily for a predetermined period (e.g., 3-7 days). The route of administration (oral gavage or intraperitoneal injection) should be consistent across all groups.

5. Efficacy Evaluation:

  • Primary Endpoint: Fungal burden in the kidneys. At the end of the treatment period, mice are euthanized, and kidneys are aseptically removed.

  • Quantification: Kidneys are weighed, homogenized in sterile PBS, and serial dilutions are plated on YPD agar with antibiotics. Plates are incubated at 37°C for 24-48 hours, and colonies are counted to determine the number of CFU per gram of kidney tissue.

  • Secondary Endpoints (Optional):

    • Survival Study: A separate cohort of animals is monitored daily for a set period (e.g., 21 days) to assess the impact of treatment on survival rates.

    • Histopathology: Kidney tissues can be fixed in formalin, sectioned, and stained (e.g., with Periodic acid-Schiff) to visualize fungal elements and tissue damage.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key processes involved in the in vivo validation of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection & Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization (BALB/c Mice) Immunosuppression Immunosuppression (Cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection Systemic Infection (IV Injection) Immunosuppression->Infection Inoculum_Prep Inoculum Preparation (C. albicans) Inoculum_Prep->Infection Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Fluconazole - Amphotericin B Infection->Treatment_Groups Euthanasia Euthanasia & Organ Harvest Treatment_Groups->Euthanasia Survival_Analysis Survival Analysis Treatment_Groups->Survival_Analysis Fungal_Burden Fungal Burden Quantification (Kidney CFU/g) Euthanasia->Fungal_Burden Histopathology Histopathology Euthanasia->Histopathology

Caption: Murine model experimental workflow for in vivo antifungal efficacy testing.

Putative_Signaling_Pathway cluster_fungal_cell Fungal Cell Bensuldazic_Acid This compound (Prodrug) Active_Metabolite Active Metabolite Bensuldazic_Acid->Active_Metabolite Intracellular Conversion Target_Enzyme Fungal-Specific Target Enzyme Active_Metabolite->Target_Enzyme Inhibition Pathway_Inhibition Essential Pathway Inhibition Target_Enzyme->Pathway_Inhibition Fungal_Cell_Death Fungal Cell Death Pathway_Inhibition->Fungal_Cell_Death

Caption: Putative mechanism of action for this compound as an antifungal prodrug.

References

Validating the Prodrug Activation of Bensuldazic Acid in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prodrug Bensuldazic Acid and its activation in biological systems. We will delve into its proposed mechanism of action, compare its antifungal efficacy with related compounds, and provide detailed experimental protocols for validation studies.

This compound, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, has been identified as a potential antifungal agent that may function as a prodrug.[1][2] The THTT class of compounds are considered "bio-labile prodrugs," suggesting they undergo conversion within a biological system to release an active therapeutic agent.[3]

Prodrug Activation and the Active Metabolite

The core structure of this compound is the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) ring. It is hypothesized that in a biological environment, this ring undergoes hydrolysis, leading to the release of biologically active compounds. Studies on similar THTT derivatives suggest that the ring can degrade to produce isothiocyanates.[4] These isothiocyanates are known to possess broad-spectrum antifungal activity.[4][5][6] The proposed activation pathway involves the cleavage of the THTT ring to release an isothiocyanate, which is likely the primary antifungal agent.

dot

G cluster_prodrug Prodrug cluster_activation Biological System cluster_active Active Metabolites cluster_action Antifungal Action Bensuldazic_Acid This compound (THTT Derivative) Hydrolysis Enzymatic/Chemical Hydrolysis Bensuldazic_Acid->Hydrolysis Activation Isothiocyanate Isothiocyanate Derivative Hydrolysis->Isothiocyanate Other_Metabolites Other Metabolites Hydrolysis->Other_Metabolites Fungal_Cell Fungal Cell Isothiocyanate->Fungal_Cell Inhibition of Fungal Growth

Caption: Proposed prodrug activation pathway of this compound.

Comparative Antifungal Efficacy

While specific comparative studies on this compound are limited, in vitro antifungal activity data for structurally similar THTT derivatives provide valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of various THTT compounds against pathogenic Candida species.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTTCandida albicans3.12 - 12.53.12 - 12.5[7]
3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTTCandida parapsilosis3.12 - 12.53.12 - 12.5[7]
3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTTCandida pseudotropicalis3.12 - 12.53.12 - 12.5[7]
3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTTCandida stellatoidea3.12 - 12.53.12 - 12.5[7]
β-Alanine derivative (2e)Candida albicansNot specifiedNot specified[8]
β-Alanine derivative (2f)Candida albicansNot specifiedNot specified[8]

Note: The data presented are for THTT derivatives structurally related to this compound. Further studies are required to determine the specific MIC and MFC values for this compound.

The antifungal mechanism of isothiocyanates, the likely active metabolites, involves the downregulation of genes associated with crucial cellular processes in fungi, including energy metabolism and the activity of cell wall-degrading enzymes.[5][6]

Experimental Protocols for Validation

To validate the prodrug activation of this compound, a series of in vitro experiments can be conducted.

Prodrug Stability and Hydrolysis Assay

Objective: To determine the stability of this compound and its rate of hydrolysis in simulated biological fluids.

Methodology:

  • Prepare solutions of this compound in aqueous buffer at physiological pH (7.4) and in 80% human plasma.[8]

  • Incubate the solutions at 37°C.

  • At various time points, collect aliquots and stop the reaction by adding a suitable quenching agent (e.g., ice-cold acetonitrile).

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of this compound and to identify and quantify the formation of potential hydrolysis products.

  • The degradation kinetics can be determined by plotting the concentration of this compound against time.[8]

dot

G cluster_workflow Prodrug Hydrolysis Workflow Start Prepare this compound Solutions Incubate Incubate at 37°C (Buffer pH 7.4 / Plasma) Start->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze End Determine Degradation Kinetics Analyze->End

Caption: Workflow for the prodrug hydrolysis assay.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound and its potential active metabolites against relevant fungal strains.

Methodology:

  • Fungal Strains: Use standard strains of pathogenic fungi (e.g., Candida albicans, Candida parapsilosis).

  • Culture Media: Prepare appropriate liquid and solid fungal culture media (e.g., Sabouraud Dextrose Broth/Agar).

  • MIC Determination (Broth Microdilution Method):

    • Prepare serial twofold dilutions of this compound and the suspected active metabolite (isothiocyanate derivative) in a 96-well microtiter plate.

    • Inoculate each well with a standardized fungal suspension.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

  • MFC Determination:

    • Subculture aliquots from the wells showing no visible growth (from the MIC assay) onto agar plates.

    • Incubate the plates at the appropriate temperature for 24-48 hours.

    • The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

dot

G cluster_workflow Antifungal Susceptibility Testing Workflow Start Prepare Compound Dilutions and Fungal Inoculum MIC_Assay Broth Microdilution Assay (96-well plate) Start->MIC_Assay Incubate_MIC Incubate 24-48h MIC_Assay->Incubate_MIC Read_MIC Determine MIC (Visual Inhibition) Incubate_MIC->Read_MIC MFC_Assay Subculture from Clear Wells to Agar Plates Read_MIC->MFC_Assay Incubate_MFC Incubate 24-48h MFC_Assay->Incubate_MFC Read_MFC Determine MFC (≥99.9% Killing) Incubate_MFC->Read_MFC

References

Comparative Analysis of Bensuldazic Acid and Other Antifungal Agents: A Statistical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal activity of Bensuldazic acid's chemical class, tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, alongside established antifungal agents. Due to the limited publicly available data specifically for this compound, this analysis focuses on the broader class of THTT derivatives to provide a relevant comparative context for researchers. The information is presented to facilitate objective comparison and support further experimental design.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative THTT derivatives and common antifungal drugs against various fungal pathogens. MIC is a key quantitative measure of a drug's in vitro efficacy, representing the lowest concentration that prevents visible growth of a microorganism.

Compound ClassSpecific Compound/DerivativeFungal StrainMIC Range (µg/mL)Reference
THTT Derivatives 3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTTCandida albicans, C. parapsilosis, C. pseudotropicalis, C. stellatoidea3.12 - 12.5[1]
3-(2-phenethyl)-5-substituted-THTTCandida albicans, C. parapsilosis, C. stellatoidea, C. pseudotropicalis1.56 - 12.5[2]
3-Phenyl-5-(1-phenylethyl)-THTTCandida albicans4[3]
3-Phenyl-5-(1-phenylethyl)-THTTCandida parapsilosis4[3]
3-Phenyl-5-(1-phenylethyl)-THTTCandida krusei8[3]
Azoles FluconazoleCandida albicans0.25 - 1.0
FluconazoleCandida krusei64[3]
FluconazoleCandida parapsilosis8[3]
Polyenes Amphotericin BCandida albicans0.5 - 1.0
Echinocandins CaspofunginCandida albicans0.015 - 1.0

Note: The provided MIC values for THTT derivatives are from studies on various synthesized compounds within this class and may not be directly representative of this compound itself. Further specific testing on this compound is required for a direct comparison.

Experimental Protocols

A standardized and reproducible method for determining the in vitro susceptibility of fungi to antifungal agents is crucial for comparative analysis. The following protocol is a summary of the widely accepted broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

1. Preparation of Antifungal Agent Stock Solutions:

  • Antifungal agents are obtained as powders and dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud dextrose agar) for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Microdilution Plate Preparation:

  • 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

4. Inoculation and Incubation:

  • 100 µL of the prepared fungal inoculum is added to each well (except the sterility control), resulting in a final volume of 200 µL.

  • The plates are incubated at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined by visual inspection of the wells.

  • For most antifungal agents, the MIC is the lowest concentration that shows no visible growth.

  • For azole antifungals, the MIC is often defined as the lowest concentration that produces a significant reduction in growth (e.g., 50%) compared to the growth control.

Mandatory Visualization

Signaling Pathway: Azole Antifungal Mechanism of Action

The primary mechanism of action for azole antifungals, a common class of comparator drugs, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (ERG11) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Lanosterol Inhibits

Azole antifungal mechanism of action.
Experimental Workflow: In Vitro Antifungal Screening

The following diagram outlines a typical workflow for the in vitro screening of novel antifungal compounds.

Antifungal_Screening_Workflow cluster_workflow In Vitro Antifungal Screening Workflow A Compound Acquisition and Solubilization C Broth Microdilution Assay (Primary Screening) A->C B Fungal Strain Selection and Culture B->C D MIC Determination C->D E Hit Confirmation D->E F Dose-Response Analysis E->F G Secondary Assays (e.g., Time-Kill, Cytotoxicity) F->G H Lead Compound Selection G->H

Workflow for in vitro antifungal screening.

References

Safety Operating Guide

Safe Handling and Disposal of Bensuldazic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bensuldazic Acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for safe disposal.

Hazard Identification and Quantitative Data

This compound presents several health and environmental hazards.[1] It is classified as causing skin irritation, serious eye damage, and damage to the lungs through prolonged or repeated inhalation.[1] It is also harmful to aquatic life.[1]

MetricValueSpeciesSource
Acute Toxicity (LD50) 400 mg/kgMouse (intraperitoneal)[2]
Reportable Quantity (RQ) 5000 lbsN/A (as Benzoic acid)

Operational Plan: Handling and Storage

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary when handling this compound.[3] Before beginning any work, ensure the following equipment is in good condition and worn correctly.

  • Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[3][4] Eye protection must be provided from all angles.[4]

  • Skin Protection :

    • Gloves : Wear chemical-resistant nitrile gloves.[5] For added protection, consider double-gloving.[3] Ensure sleeves are worn outside the gloves to prevent the acid from entering.[4]

    • Lab Coat/Suit : A chemical-resistant lab coat or apron is mandatory to protect clothing and skin from splashes.[3] For full-body protection, an acid-resistant suit with a hood may be appropriate depending on the scale of the operation.[4]

    • Footwear : Wear closed-toe shoes; chemical-resistant boots are recommended, with trouser cuffs worn outside the boots.[4][6]

  • Respiratory Protection : Work must be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[1][3] If dust is generated and a fume hood is not available, a respirator with an appropriate particulate filter may be required.[1][7]

Step-by-Step Handling Protocol
  • Preparation : Designate a well-ventilated work area, preferably within a chemical fume hood.[3] Ensure emergency eyewash stations and safety showers are accessible and unobstructed.[3]

  • Donning PPE : Put on all required PPE as specified above before handling the chemical.

  • Handling the Chemical :

    • Handle this compound as a solid, taking care to avoid the generation of dust.[7]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use appropriate tools (e.g., spatulas) to transfer the substance.

    • Keep containers tightly closed when not in use.[8]

  • Decontamination :

    • After handling, wash hands and face thoroughly with soap and water.[1]

    • Immediately change any contaminated clothing.[1] Apply preventive skin protection if needed.[1]

    • Clean the work surface and any equipment used.

Storage Requirements
  • Store this compound in a dry, cool, and well-ventilated area.[8][9]

  • Keep the container tightly closed to prevent contamination and exposure.

  • Store away from incompatible substances such as strong bases and oxidizing agents.[9]

  • The storage area should be locked or accessible only to authorized personnel.[1]

Emergency and Disposal Plan

Spill and Exposure Procedures
  • Spill :

    • Evacuate and secure the area.[8][9]

    • Avoid generating dust. Do not wash the spill into a sewer.[9]

    • For dry spills, carefully take up the material and place it into a sealed, labeled container for disposal.[9] A HEPA-filter vacuum can be used for cleanup.[9]

    • Ventilate the area and wash it thoroughly after the cleanup is complete.[9]

  • Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[1]

  • Skin Contact : Take off all contaminated clothing immediately.[1] Rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical advice.

  • Inhalation : Move the person to fresh air.[1] If they feel unwell, call a physician.[1]

  • Ingestion : Immediately have the victim drink water (two glasses at most).[1] Consult a physician.[1]

Step-by-Step Disposal Protocol

Waste containing this compound must be treated as hazardous waste.

  • Collection : Collect waste material in a clearly labeled, corrosion-resistant, and leak-proof container.[10][11]

  • Neutralization : Before disposal, acidic waste should be neutralized.[10][11]

    • Work in a fume hood and wear full PPE.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to a diluted solution of the acid waste.[10][12][13] Caution : Never add water to acid; always add acid to water slowly.[12]

    • Stir the solution and monitor the pH using test strips.[13][14]

    • Continue adding the base until the pH is between 5.5 and 8.5.[14] A neutral pH of 7 is ideal.[13]

  • Final Disposal :

    • Once neutralized, the solution can be collected for disposal.[10]

    • Dispose of the neutralized waste and any contaminated materials (gloves, wipes, etc.) in an approved hazardous waste container.[1]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Workflow for Handling this compound

Bensuldazic_Acid_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Receive & Inspect Chemical B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Required PPE B->C D Perform Work (Avoid Dust Generation) C->D Proceed to work E Decontaminate Work Area & Equipment D->E Work complete H Collect Waste in Labeled Container D->H Generate waste F Doff PPE E->F G Store Chemical Properly F->G I Neutralize Waste (pH 5.5-8.5) H->I J Dispose via Approved Hazardous Waste Stream I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bensuldazic Acid
Reactant of Route 2
Reactant of Route 2
Bensuldazic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.